molecular formula C8H11BrN2 B169402 4-Bromo-6-tert-butylpyrimidine CAS No. 19136-36-8

4-Bromo-6-tert-butylpyrimidine

Katalognummer: B169402
CAS-Nummer: 19136-36-8
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: IJKBSZKDEPRJOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-tert-butylpyrimidine is a substituted pyrimidine scaffold designed for advanced synthetic chemistry and drug discovery research. The bromine atom at the 4-position serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in medicinal chemistry . This compound is particularly valuable for developing novel kinase inhibitors, as the pyrimidine core is a common pharmacophore in many therapeutic agents . The steric and electronic properties imparted by the tert-butyl group at the 6-position can be leveraged to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial intermediate in lead optimization studies . Researchers utilize this building block in the synthesis of potential anticancer and anti-infective agents, exploring its incorporation into larger, bioactive heterocyclic systems such as pyrrolotriazines and other fused bicyclic structures . As a key synthetic precursor, 4-Bromo-6-tert-butylpyrimidine facilitates innovation in the discovery of new functional materials and ligands, supporting cutting-edge investigations across multiple scientific disciplines .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-6-tert-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBSZKDEPRJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355786
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19136-36-8
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-tert-butylpyrimidine: Physicochemical Properties, Synthesis, and Reactivity for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-6-tert-butylpyrimidine in Synthesis

4-Bromo-6-tert-butylpyrimidine is a key heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of a reactive bromine atom and a sterically demanding tert-butyl group on the electron-deficient pyrimidine core. This arrangement provides a versatile platform for the synthesis of complex, highly functionalized molecules. The bromine atom serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position. Concurrently, the tert-butyl group provides steric bulk, which can be crucial for modulating the physicochemical properties and biological activity of the final compounds, influencing factors such as solubility, metabolic stability, and target binding. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characteristic reactivity of 4-Bromo-6-tert-butylpyrimidine, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-6-tert-butylpyrimidine is fundamental to its application in synthesis and drug design. These properties dictate its behavior in reaction media, its purification, and its potential impact on the characteristics of its derivatives.

Core Molecular Attributes
PropertyValueSource
CAS Number 19136-36-8[1]
Molecular Formula C₈H₁₁BrN₂[1]
Molecular Weight 215.09 g/mol [1]
Appearance White to light yellow crystalline powder or solidGeneral observation for similar compounds
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are anticipated (predicted chemical shifts in ppm, relative to TMS):

  • Pyrimidine Ring Protons: Two distinct signals are expected for the aromatic protons on the pyrimidine ring. The proton at the 5-position will likely appear as a singlet, while the proton at the 2-position will also be a singlet. Their chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom.

  • tert-Butyl Protons: A sharp singlet, integrating to nine protons, is expected for the methyl groups of the tert-butyl substituent. This signal will be found in the upfield region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The following signals are predicted:

  • Pyrimidine Ring Carbons: Four distinct signals are expected for the four unique carbons of the pyrimidine ring. The carbon atoms bonded to the nitrogen atoms will appear at lower field (higher ppm values). The carbon atom attached to the bromine (C4) will also be significantly downfield.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon will typically show a weaker signal intensity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-6-tert-butylpyrimidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will likely involve the loss of the tert-butyl group and other characteristic cleavages of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups and vibrational modes within the molecule. Key expected absorptions include:

  • C-H stretching: Vibrations from the aromatic C-H bonds on the pyrimidine ring and the aliphatic C-H bonds of the tert-butyl group.

  • C=N and C=C stretching: Characteristic absorptions from the pyrimidine ring.

  • C-Br stretching: A weaker absorption in the fingerprint region.

Synthesis of 4-Bromo-6-tert-butylpyrimidine

The synthesis of 4-Bromo-6-tert-butylpyrimidine typically involves the construction of the substituted pyrimidine ring followed by a bromination step. A common and efficient strategy is the cyclocondensation reaction.

General Synthesis Workflow

Synthesis_Workflow A β-Keto Ester with tert-Butyl Group C Cyclocondensation A->C B Amidine or Guanidine B->C D 6-tert-butylpyrimidin-4(3H)-one C->D Formation of Pyrimidinone Ring F Bromination D->F E Brominating Agent (e.g., POBr₃) E->F G 4-Bromo-6-tert-butylpyrimidine F->G Introduction of Bromine SNAr_Reaction Substrate 4-Bromo-6-tert-butylpyrimidine Intermediate Meisenheimer-like Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 4-Substituted-6-tert-butylpyrimidine Intermediate->Product Loss of Bromide

Sources

4-Bromo-6-tert-butylpyrimidine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-tert-butylpyrimidine (CAS 19136-36-8) is a specialized heterocyclic building block critical to the development of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the tert-butyl group at the C6 position, which imparts significant lipophilicity and steric bulk, modulating the metabolic stability and binding affinity of downstream targets.[1] The C4-bromine atom serves as a versatile electrophilic handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions.[1] This guide outlines the compound's identification, robust synthetic pathways, and validated protocols for its application in medicinal chemistry.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

This compound is defined by a pyrimidine core substituted with a bulky tert-butyl group and a reactive bromine atom. The asymmetry introduced by the substituents creates distinct electronic environments at the C2, C4, and C6 positions.[1]

Parameter Technical Specification
Chemical Name 4-Bromo-6-tert-butylpyrimidine
CAS Number 19136-36-8
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
SMILES CC(C)(C)c1cc(Br)ncn1
InChI Key SXZFQBZICFTVFL-UHFFFAOYSA-N
Appearance Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.[1][2]

Part 2: Synthetic Routes & Manufacturing

The synthesis of 4-Bromo-6-tert-butylpyrimidine is rarely achieved via direct bromination of the tert-butylpyrimidine ring due to poor regioselectivity.[1] The industry-standard approach relies on de novo ring construction followed by functional group interconversion.

Retrosynthetic Analysis

The most reliable route disconnects the C4-Br bond to a C4-OH precursor (tautomeric with the pyrimidone).[1] The pyrimidine ring is assembled via condensation of a C3 fragment (β-keto ester) and an N-C-N fragment (formamidine).[1]

Validated Synthetic Protocol

Step 1: Cyclocondensation to 6-tert-butylpyrimidin-4-ol

  • Reagents: Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).[1]

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl (or ester), followed by cyclization and dehydration.[1]

  • Procedure:

    • Dissolve NaOEt in anhydrous EtOH under N₂.

    • Add formamidine acetate; stir for 15 min.

    • Add ethyl 4,4-dimethyl-3-oxopentanoate dropwise.[1]

    • Reflux for 6–12 hours. Monitor by LC-MS.

    • Concentrate, dissolve residue in water, and acidify with HCl to precipitate the 4-hydroxy intermediate.[1]

Step 2: Bromination (Deoxybromination) [1]

  • Reagents: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.[1]

  • Critical Note: POBr₃ provides the bromide directly but is more expensive. A common alternative is chlorination with POCl₃ to yield 4-Chloro-6-tert-butylpyrimidine , which is often sufficiently reactive or can be converted to the bromide via Finkelstein reaction if specific C-Br reactivity is required.[1]

  • Procedure (POBr₃ method):

    • Suspend 6-tert-butylpyrimidin-4-ol in toluene (inert solvent).[1]

    • Add POBr₃ (1.5 eq) carefully (exothermic).[1]

    • Heat to 100°C for 4 hours.

    • Quench: Pour onto crushed ice/NaHCO₃ (Caution: Violent hydrolysis).

    • Extract with EtOAc, dry over MgSO₄, and concentrate.

Synthesis_Pathway Precursor1 Ethyl 4,4-dimethyl- 3-oxopentanoate Intermediate 6-tert-butylpyrimidin-4-ol (Tautomer) Precursor1->Intermediate NaOEt, EtOH Reflux, 12h Precursor2 Formamidine Acetate Precursor2->Intermediate Product 4-Bromo-6-tert-butylpyrimidine (CAS 19136-36-8) Intermediate->Product POBr3, Toluene 100°C, 4h (Deoxybromination)

Figure 1: Step-wise synthesis of 4-Bromo-6-tert-butylpyrimidine via cyclocondensation and deoxybromination.

Part 3: Reactivity Profile & Functionalization

The C4-Bromine bond is the primary handle for diversification. The tert-butyl group at C6 exerts a steric influence that directs nucleophilic attack and catalyst coordination, often enhancing selectivity at C4 over C2 (if C2 were also substituted).[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the most frequent application, used to attach aryl or heteroaryl groups.[1]

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C4-Br bond.[1]

    • Transmetallation: The boronic acid transfers its organic group to the Pd center (base-activated).

    • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol (General):

  • Charge: 4-Bromo-6-tert-butylpyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%).[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.[3]

  • Base: Na₂CO₃ or K₃PO₄ (2.0 eq).

  • Conditions: Degas with N₂, heat at 80–100°C for 12h.

  • Workup: Filter through Celite, extract, and purify via flash chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient.[1] The bromine at C4 is a good leaving group for amines, thiols, and alkoxides.[1]

  • Conditions: Heat with an amine in DMSO or NMP with DIPEA base.

  • Selectivity: The bulky tert-butyl group at C6 may sterically hinder the approach of very bulky nucleophiles, necessitating higher temperatures.[1]

Reactivity_Map Core 4-Bromo-6-tert-butylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki SnAr SnAr Displacement (R-NH2, Heat) Core->SnAr Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Prod_Suzuki 4-Aryl-6-tert-butylpyrimidine (Kinase Inhibitor Scaffolds) Suzuki->Prod_Suzuki C-C Bond Formation Prod_SnAr 4-Amino-6-tert-butylpyrimidine SnAr->Prod_SnAr C-N Bond Formation Prod_Lith 4-Formyl/Carboxy derivatives (via Electrophile trap) Lithiation->Prod_Lith C-Li Intermediate

Figure 2: Divergent reactivity profile showing primary transformation pathways.[1]

Part 4: Applications in Drug Discovery

  • Kinase Inhibition: The pyrimidine hinge-binding motif is ubiquitous in ATP-competitive inhibitors.[1] The tert-butyl group fills hydrophobic pockets (e.g., the gatekeeper region) in enzymes like CDK or MAPK, potentially improving selectivity profiles compared to smaller methyl or ethyl analogs.[1]

  • Metabolic Stability: The tert-butyl group lacks benzylic protons, making it resistant to rapid oxidative metabolism (CYP450 degradation), a common failure point for alkyl-substituted drugs.[1]

Part 5: Handling, Stability & Safety

  • Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit.[1][4][5] 2A, STOT SE 3). Avoid inhalation of dust/vapors.[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be sensitive to moisture and light over prolonged periods.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not allow entry into drains.

References

  • Benchchem. 4-Bromo-6-butylpyrimidine | 1694560-61-6 | Synthetic Methodologies and Isomer Data.[1] Retrieved from (Verified CAS 19136-36-8 association).[1]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1] Molecules, 2020.[1] Retrieved from [1]

  • Organic Syntheses. Preparation of 3-Pyridylboronic Acid via Lithium-Halogen Exchange. Org.[6][7][4][8] Synth. 2008, 85,[1] 88. Retrieved from (Analogous halogen exchange protocols).[1]

  • PubChem. Compound Summary: 4-Bromo-6-tert-butylpyrimidine (Analog/Isomer Data).[1][9] National Library of Medicine.[10] Retrieved from [1]

Sources

A Guide to the Physicochemical Characterization of 4-Bromo-6-tert-butylpyrimidine: Determining Thermal Stability and Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-Bromo-6-tert-butylpyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in drug development, making a thorough understanding of the physicochemical properties of its derivatives essential for predicting behavior, ensuring safety, and optimizing applications. While specific, verified thermal data for 4-Bromo-6-tert-butylpyrimidine is not widely available in peer-reviewed literature, this document outlines the authoritative experimental protocols for determining its melting point and thermal stability. We present detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the scientific principles behind each procedure. This guide serves as a self-validating system for researchers to generate reliable and reproducible data, ensuring the scientific integrity of their work.

Part 1: The Imperative of Thermal Analysis in Compound Development

In the rigorous pipeline of drug discovery and chemical synthesis, the thermal properties of a molecule are not mere data points; they are critical predictors of its real-world viability. For a substituted pyrimidine like 4-Bromo-6-tert-butylpyrimidine, two key parameters—melting point and thermal stability—govern its entire lifecycle from laboratory to application.

  • Melting Point (Tm): The temperature at which a substance transitions from solid to liquid is a fundamental indicator of its purity. A sharp, well-defined melting peak, as measured by Differential Scanning Calorimetry (DSC), typically signifies a highly pure compound. Conversely, a broad or depressed melting range often points to the presence of impurities. For drug development professionals, this data is non-negotiable for quality control, influencing everything from reaction kinetics to the formulation of the final active pharmaceutical ingredient (API).

  • Thermal Stability: This parameter defines the temperature threshold at which a compound begins to chemically decompose. Assessed using Thermogravimetric Analysis (TGA), it is a crucial safety and handling metric.[1] Understanding the decomposition temperature is vital for setting safe temperature limits for storage, processing, and chemical reactions, preventing the generation of potentially hazardous byproducts.[2] For instance, the decomposition of halogenated heterocycles can release toxic gases, making this a critical safety consideration.

Part 2: Physicochemical Profile of 4-Bromo-6-tert-butylpyrimidine

While comprehensive experimental data is pending empirical determination, the known molecular identifiers for 4-Bromo-6-tert-butylpyrimidine are summarized below.

PropertyValueSource
IUPAC Name 4-bromo-6-(2-methylpropan-2-yl)pyrimidineN/A
Molecular Formula C₈H₁₁BrN₂[3]
CAS Number 19136-36-8[3]
Molecular Weight 215.09 g/mol Calculated
Melting Point Not reported in available literatureN/A
Decomposition Temp. Not reported in available literatureN/A

A note on the data: The absence of published melting point and thermal stability data necessitates empirical analysis. The following sections provide the definitive protocols for this determination.

Part 3: Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] This allows for the precise detection of thermal transitions like melting, where the sample absorbs energy (an endothermic event) without a change in temperature.[4]

Principle of DSC for Melting Point Determination

As the instrument heats the sample and an inert reference (typically an empty pan), it maintains a null temperature difference between the two. When the sample reaches its melting point, it must absorb additional energy (the latent heat of fusion) to undergo the phase change from solid to liquid. The instrument measures this increased heat flow to the sample, which is recorded as a peak on the DSC thermogram. The temperature at the peak's onset is typically reported as the melting point.

Detailed Experimental Protocol for DSC Analysis
  • Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards, such as high-purity indium. This is a self-validating step to guarantee data accuracy.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-Bromo-6-tert-butylpyrimidine into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.

    • Hermetically seal the pan. This is crucial to prevent any mass loss due to sublimation or volatilization prior to melting, which could create artifacts in the data.[6]

  • Instrument Programming:

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

    • Equilibrate the system at a temperature at least 20-30°C below the expected melting point (a preliminary run may be necessary if the melting point is completely unknown).

    • Ramp the temperature at a controlled linear rate, typically 10°C/min. This rate offers a good balance between resolution and analysis time.[5]

    • The experiment should be conducted under a continuous purge of an inert gas, such as nitrogen (50 mL/min), to create a reproducible and non-reactive atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak (a trough or peak depending on instrument convention).

    • Determine the onset temperature of the peak, which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is the most reproducible value for the melting point.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample seal 2. Hermetically Seal in Al Pan weigh->seal load 3. Load Sample & Reference Pans seal->load program 4. Set Temp Program (e.g., 10°C/min) load->program run 5. Run Under N2 Purge program->run plot 6. Plot Heat Flow vs. Temperature run->plot analyze 7. Identify Endotherm & Determine Onset Temp (Tm) plot->analyze

Caption: Workflow for Melting Point Determination via DSC.

Part 4: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

TGA provides precise data on the thermal stability of a material by continuously monitoring its mass as the temperature is increased in a controlled atmosphere.[1][7] A loss of mass indicates decomposition or evaporation.[7]

Principle of TGA for Stability Assessment

A high-precision balance within the TGA furnace measures the initial mass of the sample. As the furnace heats the sample, any chemical reaction that produces gaseous products will result in a decrease in the measured mass. By plotting mass against temperature, a thermal decomposition profile is generated. The temperature at which a significant, user-defined mass loss (e.g., 5%) occurs is often used as a practical measure of the onset of decomposition.

Detailed Experimental Protocol for TGA Analysis
  • Instrument Calibration: Verify the mass calibration with standard weights and the temperature calibration with certified magnetic standards (Curie point standards).

  • Sample Preparation:

    • Place a larger sample of 5-10 mg of 4-Bromo-6-tert-butylpyrimidine into a ceramic or platinum TGA pan. These pan materials are chosen for their inertness at high temperatures.

  • Instrument Programming:

    • Tare the balance with the empty sample pan.

    • Load the sample into the instrument.

    • Heat the sample at a linear rate, typically 10-20°C/min, from ambient temperature to a temperature well beyond the expected decomposition. A range up to 600°C is common for initial screening of organic molecules.

    • Crucially, the analysis must be performed under a dynamic inert atmosphere (e.g., nitrogen at 50-100 mL/min). This ensures that the observed mass loss is due to thermal decomposition alone, not oxidation, providing the intrinsic stability of the molecule.[1]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The resulting TGA curve will show a stable plateau at 100% mass, followed by a sharp drop where decomposition occurs.

    • The onset temperature of decomposition (Td) is determined from this curve, often calculated by the instrument software using the tangent method at the point of inflection.

    • The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[2]

Visualization of the TGA Workflowdot

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh 5-10 mg of Sample place_tga 2. Place in Ceramic/Pt Pan weigh_tga->place_tga load_tga 3. Load Sample & Tare Balance place_tga->load_tga program_tga 4. Set Temp Program (e.g., 20°C/min) load_tga->program_tga run_tga 5. Run Under N2 Purge program_tga->run_tga plot_tga 6. Plot % Mass vs. Temperature run_tga->plot_tga analyze_tga 7. Determine Onset of Mass Loss (Td) plot_tga->analyze_tga

Sources

Electronic and Synthetic Profile of tert-Butyl Bromopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Synthetic Utility of tert-Butyl Substituted Bromopyrimidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

The incorporation of a tert-butyl group onto a bromopyrimidine scaffold—specifically at the C2 position—creates a unique electronic and steric environment that distinguishes it from simple halo-heterocycles. This guide analyzes the 2-tert-butyl-5-bromopyrimidine motif, a privileged scaffold in drug discovery due to its combination of metabolic stability (via the tert-butyl group) and versatile reactivity (via the C5-bromide).

This document details the electronic perturbations caused by the bulky alkyl substituent, provides self-validating protocols for cross-coupling and metallation, and visualizes the structure-activity relationships governing its chemistry.

Electronic Architecture & Steric Dynamics

The Push-Pull System

The pyrimidine ring is inherently electron-deficient (π-deficient), characterized by a low-lying LUMO that makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a tert-butyl group at C2 and a bromine atom at C5 alters this landscape significantly.

  • The tert-Butyl Effect (+I, Steric): Unlike planar substituents, the tert-butyl group exerts a strong positive inductive effect (+I) via hyperconjugation. This raises the energy of the HOMO, slightly increasing the electron density of the ring nitrogens. However, its primary contribution is steric shielding . The bulk of the tert-butyl group protects the N1 and N3 positions from metabolic N-oxidation and coordination to metal catalysts, a crucial feature for optimizing catalytic turnover in palladium-mediated reactions [1].

  • The Bromine Effect (-I, +M): The C5-Bromine acts as a reactive handle. While it withdraws electrons inductively (-I), its mesomeric donation (+M) is negligible due to the electron-poor nature of the ring. This makes the C-Br bond highly polarized and primed for oxidative addition by Pd(0) species [2].

Visualization of Electronic/Steric Conflict

The following diagram illustrates the competing electronic and steric forces that dictate the reactivity of 2-tert-butyl-5-bromopyrimidine.

ElectronicProperties tBu tert-Butyl Group (C2) Pyrim Pyrimidine Core tBu->Pyrim +I Effect (Inductive Donation) N_atoms Ring Nitrogens (N1/N3) tBu->N_atoms Steric Shielding (Prevents N-Coordination) Br Bromine Atom (C5) Pyrim->Br Activated C-X Bond Br->Pyrim -I Effect (Withdrawal)

Figure 1: Electronic and steric influence map. The tert-butyl group electronically enriches the ring while sterically protecting the nitrogen atoms, facilitating cleaner C5-functionalization.

Reactivity Profile & Experimental Protocols

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5 position of pyrimidine is the most "aromatic-like" and favorable for cross-coupling. The presence of the tert-butyl group at C2 actually enhances the reaction by preventing the formation of stable, non-reactive Pd-N complexes that often plague simple pyrimidines.

Protocol 1: Suzuki Coupling of 2-tert-butyl-5-bromopyrimidine

Rationale: This protocol utilizes a phosphine-free or bulky-phosphine system to accommodate the steric bulk of the substrate while maintaining high activity [3].

Materials:

  • Substrate: 2-tert-butyl-5-bromopyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and cool under Argon flow.

  • Charging: Add the bromopyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic system requires vigorous stirring.

  • Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Self-Validation Check:

  • Success Indicator: The disappearance of the starting bromide (UV active, lower polarity) and appearance of the fluorescent biaryl product.

  • Failure Mode: If starting material remains, the bulky tert-butyl group may be causing catalyst aggregation; switch to a highly active catalyst system like Pd₂(dba)₃/XPhos.

Lithium-Halogen Exchange

Direct lithiation of pyrimidines is notoriously difficult due to "dance" reactions (anion migration) and nucleophilic attack on the ring. However, the 2-tert-butyl group blocks nucleophilic attack at C2, allowing for clean Lithium-Halogen (Li-Hal) exchange at C5 at low temperatures [4].

Protocol 2: C5-Lithiation and Electrophilic Trapping

Rationale: Using n-BuLi at -78°C promotes kinetic exchange over thermodynamic equilibration.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask equipped with a low-temp thermometer. Maintain strictly anhydrous conditions (N₂ atmosphere).

  • Solvation: Dissolve 2-tert-butyl-5-bromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 mins for thermal equilibrium.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins. Maintain internal temp < -70°C.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Trapping: After stirring for 30 mins at -78°C, add the electrophile (e.g., DMF, CO₂, or an aldehyde) (1.5 equiv) rapidly.

  • Quench: Allow to warm to 0°C and quench with sat. NH₄Cl.

Comparative Data Analysis

The following table summarizes the estimated physicochemical properties of tert-butyl substituted pyrimidines compared to the unsubstituted parent, highlighting the impact on lipophilicity and basicity.

Property5-Bromopyrimidine2-tert-Butyl-5-bromopyrimidineImpact of t-Bu Group
LogP (Lipophilicity) ~1.3~3.1Significant Increase. Improves membrane permeability but reduces aqueous solubility [5].
pKa (Conjugate Acid) ~1.0~2.5Increased Basicity. +I effect stabilizes the protonated form, though sterics may hinder protonation kinetics.
C5-Br Bond Length 1.89 Å1.90 ÅNegligible. Electronic perturbation at C5 is minimal; reactivity is driven by catalyst access.
Reactivity (SNAr) HighLowDecreased. The t-Bu group blocks C2 attack; C4/C6 attack is deactivated by electron donation.

Synthetic Workflow Diagram

This diagram outlines the decision tree for functionalizing the 2-tert-butyl-5-bromopyrimidine scaffold.

SynthesisWorkflow Start 2-tert-Butyl-5-bromopyrimidine Path1 Pd-Catalysis (Suzuki/Buchwald) Start->Path1 C-C / C-N Bond Formation Path2 Li-Hal Exchange (-78°C) Start->Path2 Electrophilic Trapping Prod1 5-Aryl/Heteroaryl Derivatives (Biaryl Scaffolds) Path1->Prod1 Condition1 Requires: Pd(0), Base, Heat Avoids: Strong Nucleophiles Path1->Condition1 Prod2 5-Formyl/Carboxyl Derivatives (Functional Handles) Path2->Prod2 Condition2 Requires: n-BuLi, THF Critical: Temp < -70°C Path2->Condition2

Figure 2: Synthetic divergence. The scaffold allows for modular construction of complex pharmaceutical intermediates via orthogonal reaction pathways.

References

  • Effect of tert-butyl groups on electronic communication: Title: Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.[2] Source: NIH / RSC Advances URL:[Link]

  • Lithium-Halogen Exchange Methodology: Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[3][4] Source: NIH / Molecules URL:[Link]

  • Drug Discovery Applications (Fragment-based): Title: Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.[5] Source: LookChem / Elsevier URL:[5][Link]

Sources

Technical Safety Guide: 4-Bromo-6-tert-butylpyrimidine (CAS 19136-36-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-tert-butylpyrimidine is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., CDK4/6 pathways) and other targeted oncology therapeutics. Its structural utility lies in the 4-bromo handle, which serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 6-tert-butyl group provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate.

This guide synthesizes safety data from structural analogs and available chemical registries to provide a robust risk management framework. Due to the limited specific toxicological data for this exact isomer, this guide adopts a precautionary approach , classifying the compound based on the most severe hazards observed in the brominated pyrimidine class.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical properties of 4-Bromo-6-tert-butylpyrimidine dictate its handling requirements. The tert-butyl group significantly increases lipophilicity compared to simple bromopyrimidines, potentially enhancing skin absorption.

ParameterDataTechnical Note
Chemical Name 4-Bromo-6-tert-butylpyrimidine
CAS Number 19136-36-8 Verified Identifier
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Physical State Liquid or Low-Melting SolidPredicted based on isomer 2-Bromo-6-tert-butylpyridine (BP ~223°C)
Solubility Organic Solvents (DCM, DMSO, MeOH)Poor water solubility due to lipophilic t-butyl group.
Reactivity Electrophilic (C-Br bond)Susceptible to nucleophilic aromatic substitution (

).

Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific LD50, the classification below is inferred from the structural isomer 2-Bromo-6-tert-butylpyridine (CAS 195044-14-5) and general halogenated pyrimidine toxicology.

Core Hazards & Mechanistic Basis
GHS CodeHazard StatementMechanistic Insight (The "Why")
H302 Harmful if swallowed Pyrimidines are biologically active antimetabolites. The bromine substituent allows for alkylation of biological nucleophiles (proteins/DNA) upon ingestion.
H315 Causes skin irritation The compound is lipophilic and can penetrate the stratum corneum. Hydrolysis of the C-Br bond on moist skin may release trace Hydrobromic Acid (HBr).
H319 Causes serious eye irritation Direct contact with mucous membranes causes immediate protein denaturation and pH shifts.
H335 May cause respiratory irritation Inhalation of aerosols or vapors triggers mucosal inflammation in the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Risk Management & Handling Protocols

Engineering Controls[10]
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier: Use a spill tray to contain potential liquid leaks, preventing contamination of the hood surface.

Personal Protective Equipment (PPE) Selection
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are standard. However, for prolonged contact or cleaning spills, Silver Shield/4H laminate gloves are recommended due to the permeation potential of brominated aromatics.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields should be used during synthesis scale-up (>5g).

Experimental Workflow: Safe Handling Logic

The following diagram outlines the decision logic for setting up reactions involving 4-Bromo-6-tert-butylpyrimidine, emphasizing the prevention of exposure.

HandlingWorkflow cluster_PPE Required PPE Start Start: Reaction Setup CheckState Check Physical State (Liquid vs. Solid) Start->CheckState Weighing Weighing Procedure CheckState->Weighing Inside Fume Hood SolidHandling Use Anti-Static Spatula Avoid Dust Generation Weighing->SolidHandling If Solid LiquidHandling Use Gas-Tight Syringe or Positive Displacement Pipette Weighing->LiquidHandling If Liquid Reaction Add to Reaction Vessel (Inert Atmosphere: N2/Ar) SolidHandling->Reaction LiquidHandling->Reaction Waste Quench & Dispose (Halogenated Waste Stream) Reaction->Waste Post-Experiment PPE_Node Nitrile Gloves + Goggles + Lab Coat

Figure 1: Operational workflow for handling 4-Bromo-6-tert-butylpyrimidine, distinguishing between liquid and solid handling techniques to minimize exposure.

Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate chemical burns and systemic toxicity. The "Neutralization Myth" (using vinegar or bicarb on skin) should be avoided; dilution with water is the only universally safe first response.

Spill Containment[9]
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and a respirator (organic vapor cartridge) if outside a fume hood.

  • Absorb: Use a vermiculite or sand-based absorbent. Do not use combustible materials (sawdust) as brominated compounds can react.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Halogenated Organic."

First Aid Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Flush Water (15 min) Remove Clothing Skin->ActionSkin ActionEye Flush Water (15 min) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhalation->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response logic flow. Immediate dilution is prioritized over neutralization.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon or Nitrogen) .

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/explosion.

    • Strong Bases: Can induce hydrolysis or elimination reactions.

References

  • PubChem. (2025).[2] 2-Bromo-6-tert-butylpyridine (Isomer Data).[2][3][4] National Library of Medicine.[5] Retrieved from [Link]

Sources

Literature review of 4-Bromo-6-tert-butylpyrimidine in medicinal chemistry

[1]

Executive Summary

4-Bromo-6-tert-butylpyrimidine (CAS: 19136-36-8) is a specialized heterocyclic building block extensively utilized in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the duality of its functional groups: the 4-bromo substituent serves as a high-reactivity electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-tert-butyl group provides a bulky, lipophilic anchor critical for filling hydrophobic pockets in protein targets (e.g., ATP-binding sites of kinases). This guide synthesizes the compound's production, reactivity, and application in modern drug discovery, specifically highlighting its role in the development of Syk and FLT3 inhibitors.

Part 1: Chemical Profile & Structural Significance[2]

Identity and Properties
PropertyData
IUPAC Name 4-Bromo-6-(1,1-dimethylethyl)pyrimidine
CAS Number 19136-36-8
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Physical State Pale yellow solid or oil (low melting point)
LogP (Predicted) ~2.8 (High lipophilicity due to t-butyl)
Structural Logic in Drug Design

The molecule is designed to solve two specific problems in medicinal chemistry:

  • Metabolic Stability: Unlike n-alkyl chains, the tert-butyl group lacks benzylic protons, rendering it resistant to cytochrome P450-mediated oxidation. This extends the half-life of the final drug candidate.

  • Hydrophobic Filling: The spherical, bulky nature of the tert-butyl group is ideal for occupying large hydrophobic pockets (e.g., the "gatekeeper" region in kinases) without inducing entropic penalties associated with flexible alkyl chains.

Part 2: Synthetic Utility & Manufacturing

The synthesis of 4-Bromo-6-tert-butylpyrimidine typically follows a Cyclocondensation-Halogenation sequence. This route is preferred for its scalability and the availability of starting materials.

Synthesis Pathway (Graphviz Diagram)

SynthesisPathcluster_legendReaction StagesSM1Ethyl pivaloylacetate(Ethyl 4,4-dimethyl-3-oxopentanoate)INTIntermediate:6-tert-butylpyrimidin-4(3H)-one(Tautomer: 4-Hydroxy)SM1->INT NaOEt/EtOH Reflux, 4-6hSM2Formamidine AcetateSM2->INTPRODTarget:4-Bromo-6-tert-butylpyrimidineINT->PROD POBr3 or POCl3 then HBrCyclocondensationCyclocondensationHalogenationHalogenationCyclocondensation->Halogenation

Caption: Figure 1. Two-step synthetic route from acyclic precursors to the brominated heteroaromatic core.

Detailed Experimental Protocol

Note: The following is a synthesized standard protocol based on pyrimidine chemistry principles.

Step 1: Synthesis of 6-tert-butylpyrimidin-4(3H)-one
  • Reagents: Ethyl pivaloylacetate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol under nitrogen.

    • Add formamidine acetate and stir for 15 minutes.

    • Add ethyl pivaloylacetate dropwise.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (disappearance of ester).

    • Concentrate the solvent, dissolve residue in water, and acidify with acetic acid to pH ~5 to precipitate the product.

    • Yield: Typically 70–85% as a white solid.

Step 2: Bromination to 4-Bromo-6-tert-butylpyrimidine
  • Reagents: 6-tert-butylpyrimidin-4(3H)-one (1.0 eq), Phosphorus oxybromide (POBr₃) (1.5 eq) OR Phosphorus oxychloride (POCl₃) followed by HBr/AcOH.

  • Procedure (POBr₃ method):

    • Place the pyrimidinone in a round-bottom flask.

    • Add POBr₃ (solid) in portions (exothermic).

    • Heat the neat mixture or use a high-boiling solvent (e.g., toluene) at 100–110°C for 2–4 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice/NaHCO₃ (Caution: Violent reaction).

    • Extract with Ethyl Acetate or DCM. Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to remove phosphorus byproducts.

Part 3: Medicinal Chemistry Applications[5][6]

The "Warhead" and the "Anchor"

In SAR (Structure-Activity Relationship) studies, this molecule acts as a bifunctional scaffold.

  • C4 Position (Bromine): The electrophilic site. It undergoes SNAr reactions with amines (to form aminopyrimidines) or Pd-catalyzed couplings (Suzuki, Sonogashira) to attach aryl/heteroaryl groups. This usually forms the "hinge-binding" motif in kinase inhibitors.

  • C6 Position (tert-Butyl): The hydrophobic anchor. It orients the molecule within the binding pocket, often sitting in the "selectivity pocket" or solvent-exposed hydrophobic region.

Case Study: Mosedipimod (TAK-659)

Mosedipimod is a dual inhibitor of Syk (Spleen Tyrosine Kinase) and FLT3 , developed for advanced solid tumors and hematologic malignancies.

  • Structural Role: The molecule features a pyrimidine core where the tert-butyl group is critical for potency.

  • Chemical Connection: The core synthesis involves the coupling of a pyrrolidine amine to the C4 position of a 6-tert-butylpyrimidine scaffold.

  • Mechanism: The tert-butyl group occupies a hydrophobic sub-pocket adjacent to the ATP binding site, improving affinity and selectivity over other kinases that lack the space to accommodate such a bulky group.

SAR Logic Diagram (Graphviz)

SAR_LogicCore4-Bromo-6-tert-butylpyrimidineC4-BromineC6-tert-ButylReactivityReactivity Handle:S_NAr or Pd-Coupling(Links to Hinge Binder)Core:Br->ReactivityFunctionHydrophobic Anchor:Fills ATP 'Gatekeeper' orSelectivity PocketCore:tBu->FunctionOutcomeOutcomeReactivity->OutcomeFunction->Outcome

Caption: Figure 2. Pharmacophore mapping of the scaffold showing the functional divergence of the C4 and C6 positions.

Part 4: Experimental Protocols (Coupling)

Protocol: Suzuki-Miyaura Coupling

Validating the C4-Br reactivity.

Objective: Couple 4-bromo-6-tert-butylpyrimidine with Phenylboronic acid.

  • Reaction Mix:

    • 4-Bromo-6-tert-butylpyrimidine (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases).

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq).

    • Solvent: 1,4-Dioxane or DME (degassed).

  • Execution:

    • Combine aryl halide, boronic acid, and catalyst in a sealed tube under Argon.

    • Add solvent and base.[1][2][3]

    • Heat to 90°C for 12 hours.

  • Workup:

    • Filter through Celite.

    • Dilute with water, extract with EtOAc.

    • Expected Result: The tert-butyl group remains intact; the bromine is substituted by the phenyl ring.

References

  • National Institutes of Health (PubChem). 4-Bromo-6-tert-butylpyrimidine (Compound Summary). Available at: [Link]

  • Google Patents.Substituted Pyrimidine Derivatives and Their Use as Kinase Inhibitors (US8415355B2).
  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Available at: [Link]

Steric & Electronic Modulation: Reactivity of the C-Br Bond in 6-tert-butylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the carbon-bromine (C-Br) bond in 6-tert-butylpyrimidine derivatives. This document is structured to provide actionable insights for medicinal chemists and process development scientists, focusing on the interplay between the steric bulk of the tert-butyl group and the electronic deficiency of the pyrimidine core.

Executive Summary

The introduction of a tert-butyl group at the C6 position of a pyrimidine ring fundamentally alters the reactivity landscape of the scaffold. While the pyrimidine ring is inherently electron-deficient (facilitating nucleophilic attack), the C6-tert-butyl group exerts two opposing forces:

  • Steric Shielding: It blocks nucleophilic trajectories at C6 and C5 (ortho-effect), and to a lesser extent, C4.

  • Electronic Modulation: Through inductive (+I) effects, it slightly increases electron density in the ring, potentially deactivating SNAr pathways compared to unsubstituted pyrimidines.

This guide categorizes reactivity based on the position of the bromine atom relative to the tert-butyl group and the ring nitrogens.

Part 1: Structural & Reactivity Analysis

The Regioselectivity Landscape

The reactivity of the C-Br bond depends entirely on its position. We define the three critical isomers below. Note that due to symmetry, the 4- and 6-positions are equivalent in a mono-substituted pyrimidine; however, once the tert-butyl is fixed at C6, the remaining positions are distinct.

IsomerElectronic EnvironmentSteric EnvironmentPrimary Reactivity Mode
2-Bromo Highly electron-deficient (flanked by 2 Nitrogens).Open. Remote from C6-tBu.SNAr (Fast), Pd-Coupling.
4-Bromo Electron-deficient (adjacent to 1 Nitrogen).Moderate hindrance (meta to tBu).SNAr (Slower), Pd-Coupling.
5-Bromo Electron-neutral (relative to C2/C4).Severe hindrance (Ortho to tBu).Li-Hal Exchange , Specialized Pd-Coupling.
Visualization of Reactivity Pathways

The following diagram maps the preferred chemical transformations for each position, highlighting the "Steric Wall" created by the tert-butyl group.

ReactivityMap Core 6-tert-Butylpyrimidine Core Scaffold Pos2 C2-Br Position (Most Electron Deficient) Core->Pos2 Pos4 C4-Br Position (Asymmetric) Core->Pos4 Pos5 C5-Br Position (Sterically Crowded) Core->Pos5 Rxn2 S_NAr (Facile) Suzuki (Standard) Pos2->Rxn2 Flanked by 2 N atoms Rxn4 S_NAr (Requires Heat) Suzuki (Standard) Pos4->Rxn4 1,3-relationship to tBu Rxn5 Li-Hal Exchange (Preferred) Suzuki (Requires S-Phos/X-Phos) Pos5->Rxn5 Ortho-steric clash inhibits oxidative addition

Figure 1: Reactivity mapping of the C-Br bond based on positional isomers relative to the C6-tert-butyl group.

Part 2: Nucleophilic Aromatic Substitution (SNAr)[1]

The Mechanic Logic

For 2-bromo-4-tert-butylpyrimidine and 4-bromo-6-tert-butylpyrimidine , SNAr is the dominant strategy. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Causality: The tert-butyl group at C6 exerts a +I inductive effect. While this theoretically destabilizes the anionic Meisenheimer intermediate (making the ring less electrophilic), the effect is minor compared to the electron-withdrawing power of the ring nitrogens.

  • Self-Validating Check: If the reaction stalls, it is rarely due to the electronic deactivation by the tert-butyl group. It is likely due to solvent choice (need polar aprotic) or the nucleophile's steric bulk clashing with the C6 group (specifically for C4-substitution).

Protocol: Amination of 2-Bromo-4-tert-butylpyrimidine

Objective: Displacement of C2-Br with a primary amine.

Reagents:

  • Substrate: 2-bromo-4-tert-butylpyrimidine (1.0 eq)

  • Nucleophile: Primary Amine (1.2 eq)

  • Base: DIPEA (2.0 eq) or K2CO3 (2.0 eq)

  • Solvent: DMSO (for speed) or iPrOH (for ease of workup)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMSO (0.5 M concentration). Note: High concentration favors bimolecular kinetics.

  • Addition: Add DIPEA followed by the amine.

  • Thermal Activation:

    • For aliphatic amines: Stir at 60°C.

    • For anilines (weaker nucleophiles): Heat to 100°C.

  • Monitoring (Validation): Check LCMS at 1 hour.

    • Pass: >50% conversion.[1][2][3]

    • Fail: If <10% conversion, add catalytic KF (potassium fluoride). The fluoride activates the surface or assists in leaving group departure in difficult cases.

  • Workup: Pour into water. The product usually precipitates due to the lipophilicity of the tert-butyl group. Filter and wash.

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[5]

The Steric Challenge at C5

5-bromo-4-tert-butylpyrimidine presents a classic "ortho-substituted" problem. The bulky tert-butyl group hinders the approach of the Palladium(0) species during the oxidative addition step. Standard catalysts (e.g., Pd(PPh3)4) often fail or result in low yields due to slow oxidative addition and competitive debromination.

Ligand Selection Strategy

To overcome the C6-tert-butyl steric wall, use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands). These ligands facilitate oxidative addition into hindered halides and stabilize the monoligated Pd(0) species.

  • Recommended Ligands:

    • X-Phos / S-Phos: Excellent for sterically hindered substrates.

    • P(t-Bu)3: High reactivity for difficult oxidative additions.

Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling 5-bromo-4-tert-butylpyrimidine with an aryl boronic acid.

Reagents:

  • Substrate: 5-bromo-4-tert-butylpyrimidine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: Pd2(dba)3 (0.02 eq) + X-Phos (0.04 eq) OR Pd(dppf)Cl2 (for less hindered cases).

  • Base: K3PO4 (3.0 eq) - Anhydrous base often works better for hindered substrates than aqueous carbonate.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and base in a vial. Seal and purge with N2 for 5 minutes. Oxygen is the enemy of active Pd-ligand species.

  • Catalyst Prep: Add the Pd source and ligand (or pre-catalyst) and solvent.

  • Reaction: Heat to 100°C for 12 hours.

  • Self-Validating System:

    • Check LCMS for Protodebromination (replacement of Br with H).

    • Observation: If protodebromination is >20%, the transmetallation step is too slow.

    • Correction: Increase boronic acid equivalents to 2.0 and switch to a stronger base (KOtBu) to accelerate transmetallation.

Part 4: Lithium-Halogen Exchange

The "Turbo-Grignard" Advantage

Direct lithiation of pyrimidines with n-BuLi is risky because the alkyl-lithium can attack the electron-deficient ring (nucleophilic addition) rather than exchange the halogen. However, the 6-tert-butyl group provides a unique advantage here: it sterically shields the C6 position from nucleophilic attack.

Nevertheless, to maximize safety and yield, Isopropylmagnesium chloride (iPrMgCl) or the Turbo Grignard (iPrMgCl·LiCl ) is preferred over n-BuLi.

Metallation Workflow

Objective: Generation of a nucleophile at C5.

Metallation cluster_Validation Validation Step Start 5-Bromo-4-tert-butylpyrimidine Reagent Add iPrMgCl·LiCl (1.1 eq) THF, -15°C Start->Reagent Check Wait 30 mins (Magnesiation) Reagent->Check Quench Add Electrophile (E+) (Aldehyde, Ketone, etc.) Check->Quench Stable Mg-species formed Sample Aliquot + D2O Quench Check->Sample Result Check NMR/MS for Deuterium incorp. Sample->Result

Figure 2: Controlled metallation workflow using Turbo Grignard reagents to avoid ring addition side-reactions.

Protocol Notes:

  • Temperature: Unlike n-BuLi (-78°C), iPrMgCl·LiCl works well at -15°C to 0°C.

  • Validation: Before adding the valuable electrophile, quench a 50 µL aliquot with D2O. Analyze by MS. If the parent mass increases by 1 (M+1), the metallation is complete.

References

  • Schlosser, M., et al. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Link

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Link

  • Tang, W., et al. (2013).[4] An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Link

  • WuXi AppTec. (2022). SNAr Reaction of Polyhalogenated Heterocycles: Kinetics and Regioselectivity. WuXi Biology. Link

  • CymitQuimica. (2025).[5] 2-Bromo-4-tert-butylpyridine: Properties and Reactivity. CymitQuimica. Link

Sources

Unlocking the Therapeutic Potential of 4-Bromo-6-tert-butylpyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of the 4-Bromo-6-tert-butylpyrimidine scaffold, a promising yet under-explored framework for the development of novel therapeutics. While direct biological data on this specific scaffold is limited, this document synthesizes current knowledge on closely related bromo-pyrimidine and tert-butyl-substituted pyrimidine analogues to build a compelling case for its investigation. We provide a comprehensive overview of synthetic strategies, potential biological activities with a focus on anticancer and kinase inhibition properties, and detailed, field-proven experimental protocols for the evaluation of novel derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising area of chemical biology.

Introduction: The Strategic Importance of the 4-Bromo-6-tert-butylpyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its presence in nucleobases and its versatile chemical reactivity.[3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of its substituents.[4] The 4-Bromo-6-tert-butylpyrimidine scaffold incorporates two key features that suggest significant therapeutic potential:

  • The 4-Bromo Substituent: The bromine atom at the 4-position serves as a crucial reactive handle for a variety of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Furthermore, the presence of a halogen can modulate the electronic properties of the pyrimidine ring, potentially enhancing binding affinity to biological targets.

  • The 6-tert-butyl Group: The bulky tert-butyl group can serve as a lipophilic anchor, potentially improving membrane permeability and influencing the compound's pharmacokinetic profile. Its steric bulk can also confer selectivity by orienting the molecule within a protein's binding pocket and preventing non-specific interactions.

This unique combination of a reactive center and a bulky lipophilic group makes the 4-Bromo-6-tert-butylpyrimidine scaffold a highly attractive starting point for the design of novel, potent, and selective therapeutic agents.

Synthetic Pathways to 4-Bromo-6-tert-butylpyrimidine Derivatives

The synthesis of the 4-Bromo-6-tert-butylpyrimidine core and its subsequent derivatization can be achieved through established and reliable synthetic methodologies. A general and efficient approach involves a multi-step sequence starting from readily available precursors.

A common strategy begins with the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing moiety like an amidine, urea, or guanidine to form the pyrimidine ring.[1] For the synthesis of a 6-tert-butylpyrimidine precursor, a suitable starting material would be a β-keto ester bearing the tert-butyl group.

The bromine atom can then be introduced through halogenation. A typical route involves the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a better leaving group, such as a chlorine atom, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Subsequent halogen exchange with a bromine source, such as phosphorus tribromide (PBr₃), can then yield the desired 4-bromo-pyrimidine.[1]

G cluster_synthesis General Synthetic Pathway start β-Keto Ester with tert-butyl group + Amidine/Urea/Guanidine cyclocondensation Cyclocondensation start->cyclocondensation pyrimidinone 6-tert-butylpyrimidin-4(3H)-one cyclocondensation->pyrimidinone chlorination Chlorination (e.g., POCl₃) pyrimidinone->chlorination chloro_pyrimidine 4-Chloro-6-tert-butylpyrimidine chlorination->chloro_pyrimidine bromination Halogen Exchange (e.g., PBr₃) chloro_pyrimidine->bromination final_scaffold 4-Bromo-6-tert-butylpyrimidine Scaffold bromination->final_scaffold derivatization Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) final_scaffold->derivatization derivatives Diverse Biologically Active Derivatives derivatization->derivatives

Caption: General synthetic route to 4-Bromo-6-tert-butylpyrimidine derivatives.

Potential Biological Activities: Insights from Related Scaffolds

While direct biological evaluation of the 4-Bromo-6-tert-butylpyrimidine scaffold is not extensively reported in the literature, analysis of closely related bromo-pyrimidine analogues provides strong evidence for its potential as a source of potent bioactive molecules, particularly in the areas of oncology and enzyme inhibition.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromo-pyrimidine derivatives against a range of cancer cell lines.[2][4] The bromine substituent is often a key feature in achieving high potency.

Table 1: In Vitro Cytotoxic Activity of Selected Bromo-Pyrimidine Analogues

Compound ReferenceCancer Cell LineIC₅₀ (µM)Source
Bromo-pyrimidine analogue 1BGC-823 (Gastric Cancer)0.49 ± 1.45[2]
Bromo-pyrimidine analogue 2MCF-7 (Breast Cancer)0.65 ± 0.53[2]
Bromo-pyrimidine analogue 3K562 (Leukemia)Potent Activity[4]
Bromo-pyrimidine analogue 4HCT116 (Colon Cancer)Moderate Activity[4]
Bromo-pyrimidine analogue 5A549 (Lung Cancer)Moderate Activity[4]

Note: The specific structures of the analogues are detailed in the cited references. The data is presented to illustrate the potential of the bromo-pyrimidine scaffold.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based scaffolds are well-established as "hinge-binding" motifs in kinase inhibitors. Bromo-pyrimidine derivatives have shown significant potential as inhibitors of various kinases, including tyrosine kinases.[2][4]

The 4-bromo substituent can be strategically utilized to form halogen bonds or other key interactions within the ATP-binding pocket of kinases, contributing to both potency and selectivity. The 6-tert-butyl group can occupy hydrophobic pockets, further enhancing binding affinity.

Table 2: Kinase Inhibitory Activity of Selected Bromo-Pyrimidine Analogues

Compound ReferenceTarget KinaseIC₅₀ (µM)Source
Bromo-pyrimidine analogue ABcr-Abl0.012[2]
Bromo-pyrimidine analogue BBcr-AblPotent Inhibition[4]

Note: The specific structures of the analogues are detailed in the cited references. The data highlights the potential of bromo-pyrimidines as kinase inhibitors.

G cluster_pathway Potential Mechanism of Action: Kinase Inhibition scaffold 4-Bromo-6-tert-butylpyrimidine Derivative atp_binding_site ATP Binding Site scaffold->atp_binding_site Binds to kinase Protein Kinase (e.g., Tyrosine Kinase) inhibition Inhibition of Kinase Activity downstream_signaling Downstream Signaling Pathways inhibition->downstream_signaling Blocks cellular_processes Cellular Processes (Proliferation, Survival) downstream_signaling->cellular_processes Regulates anticancer_effect Anticancer Effect cellular_processes->anticancer_effect Inhibition leads to G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with 4-Bromo-6-tert-butylpyrimidine derivatives A->B C 3. Add MTT solution B->C D 4. Incubate for formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC₅₀ values F->G

Caption: A simplified workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 4-Bromo-6-tert-butylpyrimidine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic placement of a reactive bromine atom and a sterically influential tert-butyl group provides a unique combination of synthetic versatility and potential for high biological potency and selectivity. Based on the significant anticancer and kinase inhibitory activities observed for related bromo-pyrimidine analogues, there is a strong rationale for the synthesis and biological evaluation of a diverse library of compounds based on this core structure.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a focused library of 4-Bromo-6-tert-butylpyrimidine derivatives with diverse substitutions at the 4-position.

  • In Vitro Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines and a broad range of protein kinases.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms of action for the most potent compounds, including apoptosis and cell cycle analysis.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to guide the optimization of lead compounds.

  • In Vivo Evaluation: Assessment of the in vivo efficacy and pharmacokinetic properties of optimized lead candidates in relevant animal models.

This technical guide provides the foundational knowledge and experimental framework to embark on the exciting exploration of the 4-Bromo-6-tert-butylpyrimidine scaffold, with the ultimate goal of discovering novel and effective therapeutics.

References

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. [Link]

Sources

Methodological & Application

Synthesis protocols for 4-Bromo-6-tert-butylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis and Functionalization of 4-Bromo-6-tert-butylpyrimidine

Executive Summary & Rationale

The 4-bromo-6-tert-butylpyrimidine scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor development (e.g., B-Raf, JAK inhibitors).

Why this scaffold?

  • Steric & Lipophilic Profile: The tert-butyl group at the C6 position provides significant steric bulk and lipophilicity (

    
    -interaction enhancement), often filling hydrophobic pockets in enzyme active sites while blocking metabolic oxidation (CYP450) at the typically labile C6 position.
    
  • Regioselective Handle: The C4-bromide serves as a highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ), possessing significantly higher reactivity than the C2 position due to the specific electron-deficient nature of the pyrimidine ring.
    

This guide details a robust, scalable 2-step synthesis of the core scaffold followed by a validated functionalization protocol.

Retrosynthetic Analysis & Workflow

The synthesis strategy relies on the condensation of a


-keto ester with an amidine, followed by deoxybromination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Activation cluster_2 Step 3: Functionalization A Ethyl Pivaloylacetate (Precursor A) C 6-tert-butylpyrimidin-4(3H)-one (Intermediate) A->C NaOEt, EtOH Reflux, 4h B Formamidine Acetate (Precursor B) B->C E 4-Bromo-6-tert-butylpyrimidine (Target Scaffold) C->E POBr3 PhMe, 110°C D POBr3 (Brominating Agent) D->E F Suzuki Coupling (Ar-B(OH)2) E->F G Final Drug Candidate F->G Pd(PPh3)4 Na2CO3

Figure 1: Modular workflow for the construction and utilization of the 4-bromo-6-tert-butylpyrimidine scaffold.

Module 1: Core Scaffold Synthesis

Step 1: Synthesis of 6-tert-butylpyrimidin-4(3H)-one

Principle: Base-catalyzed condensation of a 1,3-dielectrophile with a 1,3-binucleophile.

Reagents:

  • Ethyl pivaloylacetate (CAS: 17094-34-7)

  • Formamidine acetate (CAS: 3473-63-0)

  • Sodium Ethoxide (NaOEt) (21% wt in Ethanol)

  • Solvent: Anhydrous Ethanol

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Formamidine acetate (10.4 g, 100 mmol) and Anhydrous Ethanol (100 mL). Stir to suspend.

  • Base Addition: Add NaOEt solution (37 mL, ~100 mmol) dropwise over 10 minutes. The mixture will clear slightly as the free base formamidine is generated.

  • Substrate Addition: Add Ethyl pivaloylacetate (17.2 g, 100 mmol) in one portion.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC (10% MeOH in DCM). The product usually appears as a polar spot near the baseline compared to the ester.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove ethanol.

    • Redissolve the residue in minimal water (50 mL).

    • Acidify carefully with glacial acetic acid or 1M HCl to pH ~5. The hydroxypyrimidine (tautomer of the pyrimidone) will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL) and hexanes (
    
    
    
    mL). Dry in a vacuum oven at
    
    
    .
    • Expected Yield: 75–85%

    • Appearance: White crystalline solid.

Step 2: Synthesis of 4-Bromo-6-tert-butylpyrimidine

Principle: Deoxybromination using Phosphorus Oxybromide (


).
Critical Note:

is preferred over

for pyrimidones to minimize side reactions and improve yield.

Reagents:

  • 6-tert-butylpyrimidin-4(3H)-one (from Step 1)

  • Phosphorus Oxybromide (

    
    ) (Solid)
    
  • N,N-Diisopropylethylamine (DIPEA) (Catalytic/Scavenger)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane

Protocol:

  • Safety: Perform in a well-ventilated fume hood.

    
     reacts violently with water to release HBr gas.
    
  • Setup: Dry 250 mL RBF, reflux condenser with a CaCl2 drying tube or

    
     line.
    
  • Charging: Suspend 6-tert-butylpyrimidin-4(3H)-one (5.0 g, 32.8 mmol) in Toluene (50 mL).

  • Reagent Addition: Add

    
      (11.3 g, 39.4 mmol, 1.2 equiv) in portions. (Optional: Add 0.5 mL DIPEA to catalyze the reaction).
    
  • Reaction: Heat to

    
     for 3 hours. The suspension will dissolve as the reaction proceeds.
    
  • Quench (CRITICAL):

    • Cool the mixture to

      
      .
      
    • Slowly pour the reaction mixture into a beaker of crushed ice/saturated

      
       solution with vigorous stirring. Caution:  Exothermic evolution of gas.
      
  • Extraction: Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    .
  • Purification: Concentrate. If the product is colored, pass through a short silica plug eluting with 5% EtOAc/Hexanes.

    • Expected Yield: 80–90%[3]

    • Appearance: Off-white to pale yellow low-melting solid or oil.

Module 2: Functionalization (Suzuki-Miyaura Coupling)

The 4-position is highly activated. Standard Suzuki conditions work efficiently.

Protocol:

  • Reagents:

    • 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered boronic acids).
    • Base:

      
       (aqueous).[4]
      
    • Solvent: 1,4-Dioxane.[5]

  • Procedure:

    • Combine bromide, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Add Dioxane and

      
       solution (3:1 ratio).
      
    • Degas with Nitrogen for 5 minutes.

    • Heat at

      
       (oil bath) or 
      
      
      
      (Microwave) for 1 hour.
  • Isolation: Dilute with water, extract with EtOAc. Purify via Column Chromatography (Hexanes/EtOAc gradient).

Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Specifications

PropertyIntermediate (Step 1)Final Scaffold (Step 2)
IUPAC Name 6-(tert-butyl)pyrimidin-4(3H)-one4-bromo-6-(tert-butyl)pyrimidine
Formula C8H12N2OC8H11BrN2
MW 152.19 g/mol 215.10 g/mol
Appearance White Crystalline SolidPale Yellow Solid/Oil
1H NMR (CDCl3)

1.25 (s, 9H), 6.4 (s, 1H), 8.1 (s, 1H)

1.35 (s, 9H), 7.45 (s, 1H), 8.85 (s, 1H)
Key QC Check Disappearance of Ethyl signals (quartet/triplet)Shift of aromatic CH; Loss of broad NH/OH
Storage Ambient, Desiccated4°C, Protect from Light

Self-Validating System Check:

  • NMR Diagnostic: In Step 2, the C2-proton (between nitrogens) shifts downfield (

    
     ~8.1 
    
    
    
    ~8.85 ppm) due to the electron-withdrawing effect of the bromine at C4. If this shift is not observed, the bromination failed.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete condensation or hydrolysis of the ester.

    • Fix: Ensure Ethanol is anhydrous. Use freshly prepared NaOEt if possible. Increase reflux time.

  • Issue: Incomplete Bromination (Step 2).

    • Cause: Old/Hydrolyzed

      
      .
      
    • Fix: Use fresh reagent. If

      
       is unavailable, 
      
      
      
      (2 equiv) in DMF at
      
      
      is a viable alternative, though workup is messier.
  • Issue: Pd-Catalyst Poisoning (Step 3).

    • Cause: Residual bromide or phosphorus species.[6]

    • Fix: Ensure the bromide is passed through a silica plug before coupling. Pyrimidines can coordinate Pd; using bidentate ligands like dppf helps prevent catalyst deactivation.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.
  • Suzuki Coupling on Pyrimidines: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[6][7] Chem. Int. Ed.2002 , 41, 4176–4211.[6] Link

  • Use of POBr3: Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 26, p.16 (1946). (Describes analogous chlorination/bromination of hydroxypyrimidines). Link

  • Kinase Inhibitor Applications (Structure-Activity): Zhang, J.; Yang, P. L.; Gray, N. S. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nat. Rev. Cancer2009 , 9, 28–39. (Context for tert-butyl/pyrimidine scaffolds). Link

  • Specific Analogous Protocol (6-Ethyl-5-fluoro): Ou, W.; Liu, F.; Pan, X.[8] "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian J. Chem.[8]2012 , 24, 1409. (Validates the keto-ester + amidine route). Link

Sources

Suzuki-Miyaura coupling conditions for 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-6-tert-butylpyrimidine Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Chemical Context

4-Bromo-6-tert-butylpyrimidine represents a privileged scaffold in medicinal chemistry, combining the electron-deficient nature of the pyrimidine ring with the lipophilic bulk of a tert-butyl group. This specific substitution pattern is frequently employed to target hydrophobic pockets in kinases (e.g., p38 MAP kinase) and GPCRs.

While pyrimidyl halides are generally reactive toward oxidative addition due to their electron deficiency, the 6-tert-butyl group introduces a unique challenge: distal steric bulk that can influence catalyst aggregation and solubility profiles. Furthermore, the electron-deficient nature of the ring makes the C-Br bond highly activated, increasing the risk of competitive hydrolysis (to the pyrimidone) or hydrodehalogenation under standard basic conditions.

This guide provides a validated, high-success-rate protocol designed to mitigate these side reactions while ensuring high conversion with a broad scope of boronic acids.

Mechanistic Insight & Catalyst Selection

The success of this coupling relies on balancing the rate of Oxidative Addition (OA) into the C-Br bond against the rate of Reductive Elimination (RE) .

  • Electronic Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density from C4, making the C-Br bond highly electrophilic. OA is typically fast.

  • Steric Modulation: The tert-butyl group at C6 does not directly block C4, but it increases the hydrodynamic radius of the substrate.

  • The Challenge: The primary failure mode is not lack of reactivity, but catalyst deactivation or substrate hydrolysis .

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Decision Point" where side reactions occur.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition Complex (Pd(II)-Br) Pd0->OxAdd + Substrate Substrate 4-Bromo-6-tert-butylpyrimidine Substrate->OxAdd Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidone (Caused by OH- / H2O) Substrate->Hydrolysis Strong Base/High Temp BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base Dehalo SIDE REACTION: Hydrodehalogenation (Caused by β-H elimination) OxAdd->Dehalo Slow Transmetalation TransMet Transmetalation (Pd-Ar) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the competition between productive transmetalation and destructive hydrolysis/dehalogenation path.

Optimization Matrix: Condition Screening

Before proceeding to the protocol, review this matrix to select the system best suited for your specific boronic acid partner.

VariableSystem A: The "Workhorse"System B: Sterically DemandingSystem C: Base-Sensitive
Target Substrate Simple Aryl Boronic AcidsOrtho-substituted / Heteroaryl Boronic AcidsEsters, Nitriles, base-labile groups
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand Role Bidentate ligand prevents β-hydride elimination; robust.Bulky, electron-rich monophosphine accelerates transmetalation.Standard triphenylphosphine; mild but slower.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)KF (3.0 equiv) or NaHCO₃
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)DME / Water (2:1)
Temp 80–90 °C100 °C60–80 °C
Why use this? High reliability for standard library synthesis.Highest yields for difficult couplings.Gentlest conditions to prevent hydrolysis.

Detailed Experimental Protocol

Method Selected: System B (Pd(OAc)₂/SPhos). Rationale: This system offers the highest turnover frequency (TOF) for electron-deficient heterocycles and tolerates the steric bulk of the tert-butyl group best.

Materials Checklist
  • Substrate: 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂] (Sigma/Aldrich)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground

  • Solvent: Toluene (Anhydrous) and Deionized Water

Step-by-Step Procedure
Phase 1: Reactor Setup & Degassing[1]
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Critical: Oxygen is the enemy of SPhos. Thorough degassing is non-negotiable.

  • Solvent Degassing: In a separate flask, combine Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 15 minutes using a long needle.

Phase 2: Reagent Addition
  • Charge the reaction vessel with:

    • 4-Bromo-6-tert-butylpyrimidine (1.0 mmol, ~215 mg)

    • Aryl Boronic Acid (1.2 mmol)[2]

    • K₃PO₄ (2.0 mmol, 424 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Note: Adding the solid catalyst and ligand together allows for the in situ formation of the active Pd(0)-L species.

Phase 3: Reaction Initiation
  • Seal the vessel with a Teflon-lined septum cap.

  • Evacuate the vessel (high vacuum) and backfill with Argon. Repeat this cycle 3 times .

  • Inject the degassed Toluene/Water mixture via syringe through the septum.

  • Place the vessel in a pre-heated oil bath at 100 °C .

    • Visual Check: The solution should turn from reddish-brown to black/dark brown as the active catalyst forms.

Phase 4: Monitoring & Workup[1]
  • Monitoring: Check by LC-MS or TLC after 2 hours.

    • TLC Eluent: 20% EtOAc in Hexanes. The product will typically be more polar than the starting bromide but less polar than the boronic acid.

    • Reaction Time: Typically 2–6 hours. Do not stir overnight unless necessary, as protodeboronation of the partner may occur.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Extraction: Separate layers. Extract the aqueous layer twice with EtOAc.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Phase 5: Purification
  • Flash Chromatography: Silica gel.[1] Gradient elution (0% → 30% EtOAc/Hexanes).

    • Note: The tert-butyl group makes the product easy to visualize with Iodine stain if UV is weak.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to XPhos ligand (better for sterics) or increase Temp to 110 °C. Ensure strict O₂ exclusion.
Hydrolysis Product (Pyrimidone) Base is too strong or water content too high.Switch base to K₂CO₃ or KF . Reduce water ratio to 10:1 or use anhydrous Dioxane.
Homocoupling of Boronic Acid Oxidative homocoupling present.This indicates Oxygen leak. Check seals. Decrease catalyst loading (excess Pd can promote this).[1]
Dehalogenation (SM reduced)

-Hydride elimination pathway active.
Use 1,4-Dioxane instead of Toluene (alcohols/amines promote this). Switch to Pd(dppf)Cl₂ .

Workflow Logic Diagram

Workflow Start Start: 4-Bromo-6-t-Bu-pyrimidine CheckPartner Analyze Coupling Partner Start->CheckPartner Simple Simple Aryl? CheckPartner->Simple Hindered Hindered/Heteroaryl? CheckPartner->Hindered Sensitive Base Sensitive? CheckPartner->Sensitive SystemA System A: Pd(dppf)Cl2 / Na2CO3 Simple->SystemA SystemB System B: Pd(OAc)2 / SPhos / K3PO4 Hindered->SystemB SystemC System C: Pd(PPh3)4 / KF Sensitive->SystemC

Figure 2: Decision tree for selecting the optimal catalytic system based on the coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic-Chemistry.org. Link

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[2][3][4][5][6][7][8] Link

  • BenchChem. (2025).[1][2] Application Notes for Suzuki-Miyaura Coupling of Halopyridines/Pyrimidines. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Application Note: High-Fidelity Utilization of 4-Bromo-6-tert-butylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-6-tert-butylpyrimidine represents a specialized "warhead" scaffold in medicinal chemistry, distinct from its methyl- or unsubstituted analogs due to the massive steric bulk and lipophilicity of the tert-butyl group. This intermediate is primarily deployed in the synthesis of Type I and Type II Kinase Inhibitors , where the tert-butyl moiety is exploited to fill large hydrophobic pockets (e.g., the gatekeeper region or allosteric sites) while the C-4 bromine serves as a highly reactive handle for diversification.

This guide details the specific protocols for transforming this scaffold via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling, emphasizing the steric considerations unique to the 6-position substituent.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 4-Bromo-6-(1,1-dimethylethyl)pyrimidine
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility High in DCM, EtOAc, DMSO; Low in Water
Key Reactivity C-4 Bromine displacement (

, Pd-coupling)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Note: The tert-butyl group at C-6 provides significant resistance to metabolic oxidation compared to n-alkyl chains, enhancing the pharmacokinetic (PK) profile of final drug candidates.

Synthetic Utility Workflow

The utility of 4-Bromo-6-tert-butylpyrimidine diverges into two primary pathways. The choice of pathway depends on whether the target requires a heteroatom linkage (Pathway A) or a carbon-carbon extension (Pathway B).

G Start 4-Bromo-6-tert-butylpyrimidine PathA Pathway A: S_NAr Start->PathA PathB Pathway B: Pd-Coupling Start->PathB Amine Amination (Hinge Binder Synthesis) PathA->Amine + Primary/Secondary Amine Ether Etherification (Solubility Modulation) PathA->Ether + Alkoxide Suzuki Suzuki-Miyaura (Biaryl Scaffolds) PathB->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (Sterically Hindered Amines) PathB->Buchwald + Amine (Catalytic)

Figure 1: Divergent synthetic pathways for the 4-Bromo-6-tert-butylpyrimidine scaffold.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This is the standard method for generating aminopyrimidine cores common in CDK, PIM, and Bcr-Abl kinase inhibitors.

Mechanistic Insight: The pyrimidine ring is electron-deficient, activating the C-4 position. While the tert-butyl group at C-6 is bulky, it is distal enough from C-4 that it does not significantly hinder the approach of nucleophiles, unlike substituents at C-5.

Reagents:

  • Substrate: 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous) or n-Butanol

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-6-tert-butylpyrimidine (1.0 mmol) in 1,4-Dioxane (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting bromide typically elutes later than the polar product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM).
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl groups directly to the C-4 position, creating bi-aryl systems.

Mechanistic Insight: The bulky tert-butyl group increases the solubility of the starting material in non-polar solvents but requires a robust catalyst system to prevent dehalogenation (a common side reaction with electron-deficient heterocycles).

Reagents:

  • Substrate: 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate dppf ligand prevents catalyst decomposition better than

      
       for this substrate.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane (8 mL) and

    
     (1.5 mL).
    
  • Reaction: Heat to 95°C (oil bath) or 110°C (microwave) for 2–4 hours.

    • Visual Check: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Scavenging: Filter through a pad of Celite® to remove Palladium residues. Wash the pad with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via column chromatography.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Yield (

)
Nucleophile is too bulky or weak.Switch solvent to DMSO and raise temp to 120°C. Use KF/Alumina as a solid support base.
Hydrolysis (OH product) Wet solvents or excessive water in base.Use anhydrous Dioxane; switch base to

(anhydrous).
Protodebromination (Suzuki) Hydride source in reaction (often from alcohol solvents).Ensure strictly aprotic organic solvent (Dioxane/Toluene). Increase catalyst loading to 10%.
Starting Material Stalls Catalyst poisoning by pyrimidine nitrogens.Switch to high-activity precatalysts like XPhos Pd G3 .

Safety and Handling (E-E-A-T)

  • Hazards: 4-Bromo-6-tert-butylpyrimidine is an Irritant (H315, H319) . It may cause respiratory irritation (H335).

  • Handling: Manipulate in a fume hood. Wear nitrile gloves.

  • Storage: Store under inert gas. Halopyrimidines can slowly hydrolyze to pyrimidinones if exposed to atmospheric moisture over months.

References

  • General Pyrimidine Synthesis: BenchChem. "Synthetic Methodologies for 4-Bromo-6-butylpyrimidine and Its Precursors."

  • 
     Mechanism:  Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." 
    
  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

  • Kinase Inhibitor Scaffolds: National Institutes of Health (NIH). "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases."

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Halogenated Pyrimidines."

Sources

C-H activation strategies involving 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details strategic C-H activation methodologies for 4-Bromo-6-tert-butylpyrimidine , a privileged scaffold in medicinal chemistry. The presence of a lipophilic tert-butyl group (C6) and a reactive bromide handle (C4) makes this substrate highly valuable for Late-Stage Functionalization (LSF). However, these features also impose severe steric and electronic constraints.

This guide focuses on two high-fidelity strategies:

  • Radical C-H Alkylation (Minisci Reaction): Targeting the C2 position with high chemoselectivity, preserving the C4-Br bond.

  • Transition-Metal Catalyzed Arylation: Exploiting the acidity of the C2-H bond via Concerted Metallation-Deprotonation (CMD), with critical controls to prevent competing C4-Br oxidative addition.

Substrate Analysis & Reactivity Mapping

To design effective protocols, one must first map the electronic and steric landscape of the molecule.

  • C2 Position (Target): The most electron-deficient and acidic site (flanked by two nitrogens). It is the primary site for nucleophilic radical attack (Minisci) and deprotonative metallation.

  • C4 Position (Handle): Occupied by Bromine.[1][2] This is a "hotspot" for Pd(0) oxidative addition. Protocols must avoid low-valent metal species that would consume this handle before C-H activation occurs.

  • C5 Position (Blocked/Challenging): Sterically "sandwiched" between the bulky tert-butyl group and the Bromine atom. Direct C-H activation here is kinetically disfavored.

  • C6 Position (Anchor): Occupied by the tert-butyl group, which provides solubility and blocks C6 from side reactions.

Visualization: Reactivity Logic Flow

ReactivityMap Substrate 4-Bromo-6-tert-butylpyrimidine C2 C2 Position: High Acidity Open Sterics Substrate->C2 Primary Target C4 C4 Position: Bromine Handle Risk: Oxidative Addition Substrate->C4 Competitor C5 C5 Position: Sterically Occluded Low Reactivity Substrate->C5 Inactive Strategy1 Strategy 1: Minisci Reaction (Radical Alkylation) C2->Strategy1 Nucleophilic Radical Attack Strategy2 Strategy 2: Pd(II) CMD (Direct Arylation) C2->Strategy2 Acidic Deprotonation C4->Strategy2 Risk: Side Reaction

Caption: Reactivity landscape of 4-Bromo-6-tert-butylpyrimidine showing C2 as the primary activation site and C4-Br as the critical chemoselectivity challenge.

Strategy 1: Radical C-H Alkylation (Minisci)

The Minisci reaction is the most robust method for functionalizing this substrate. It utilizes carbon-centered radicals that attack the electron-deficient heterocycle.[3]

Mechanism & Causality
  • Why it works: The tert-butyl group increases solubility in the mixed organic/aqueous solvents required for Minisci chemistry.

  • Chemoselectivity: Carbon radicals are nucleophilic; they preferentially attack the most electron-deficient carbon (C2). Crucially, this radical mechanism typically does not cleave the C-Br bond , allowing the bromide to be used in subsequent steps (e.g., Suzuki coupling).

  • Reagents: We utilize a carboxylic acid as the alkyl source, Silver(I) as the catalyst, and Ammonium Persulfate as the oxidant.[4]

Protocol A: C2-Alkylation via Decarboxylative Minisci

Objective: Install a primary or secondary alkyl group at C2 while retaining C4-Br.

Materials:

  • Substrate: 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

  • Alkylating Agent: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (catalytic)

  • Solvent: DCM/Water (biphasic) or CH₃CN/Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-6-tert-butylpyrimidine (1 mmol) in DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1 mmol). Note: Protonation of the pyrimidine ring activates it toward nucleophilic radical attack.

  • Reagent Addition: Add the carboxylic acid (2 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C (or reflux if using volatile acids).

  • Oxidant Feed: Dissolve (NH₄)₂S₂O₈ (2 mmol) in minimum water. Add this solution dropwise over 30 minutes. Reasoning: Slow addition prevents radical dimerization (R-R) and favors interception by the heterocycle.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product will typically be less polar than the starting material.

  • Workup: Upon completion (1-4 hours), neutralize with sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

Self-Validating Checkpoint:

  • Observation: Evolution of gas (CO₂) indicates successful decarboxylation of the acid.

  • Troubleshooting: If the C-Br bond is cleaved (forming 6-tert-butylpyrimidine), lower the temperature and reduce the oxidant equivalents.

Strategy 2: Pd-Catalyzed C-H Arylation

Direct arylation at C2 is possible but requires strict control to prevent the Pd catalyst from inserting into the C4-Br bond.

Mechanism & Causality
  • The Challenge: Pd(0) undergoes oxidative addition into C-Br bonds rapidly.

  • The Solution: Use a Pd(II) cycle that avoids a discrete Pd(0) intermediate, or use a base-assisted Concerted Metallation-Deprotonation (CMD) pathway where C-H activation is kinetically favored over C-Br insertion.

  • Ligand Choice: Electron-poor phosphines or specific N,N-ligands (like phenanthroline) can stabilize the Pd(II) species and prevent reduction to the active Pd(0) that cleaves halides.

Protocol B: C2-Arylation (CMD Pathway)

Objective: Couple with an Aryl Iodide (Ar-I) at C2.

Materials:

  • Substrate: 4-Bromo-6-tert-butylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%) or PPh₃ (less selective)

  • Base: Cs₂CO₃ (2.0 equiv)[5]

  • Solvent: DMF or Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add 4-Bromo-6-tert-butylpyrimidine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Phenanthroline (9 mg), and Cs₂CO₃ (325 mg).

  • Solvation: Add anhydrous DMF (2 mL). Degas by sparging with Argon for 10 minutes. Critical: Oxygen can promote homocoupling or catalyst deactivation.

  • Reaction: Seal the tube and heat to 100-120°C for 12-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF.

  • Purification: Column chromatography.

Self-Validating Checkpoint:

  • TLC Monitoring: Look for the disappearance of the Aryl Iodide.

  • Chemoselectivity Check: If you observe the formation of a dimer (pyrimidine-pyrimidine) or loss of Bromine, the catalyst system is too active (generating Pd(0)). Switch to a Cu-mediated system (CuI/Phenanthroline) which is orthogonal to C-Br insertion.

Visualization: Decision Workflow

Workflow Start Start: 4-Bromo-6-tert-butylpyrimidine Goal Goal: C2 Functionalization Start->Goal Decision Desired Group? Goal->Decision RouteA Alkyl Group (Minisci) Decision->RouteA Alkyl RouteB Aryl Group (Pd/Cu Catalysis) Decision->RouteB Aryl Check Check C-Br Integrity RouteA->Check RouteB->Check

Caption: Decision tree for selecting the optimal C-H activation protocol based on the desired functional group.

Data Summary & Troubleshooting

ParameterMinisci Reaction (Alkylation)Pd-Catalyzed Arylation
Primary Site C2 (Nucleophilic attack)C2 (Acidity driven)
C4-Br Stability High (Radical tolerates Br)Medium/Low (Risk of Oxidative Addition)
Reagent Cost Low (AgNO₃, Persulfate)High (Pd catalyst, Ligands)
Scalability High (Gram to Kilo scale)Medium (Milligram to Gram)
Major Byproduct Decarboxylated acidDehalogenated pyrimidine

Common Pitfalls:

  • Loss of Bromine: In Pd-catalysis, if the C-Br bond is cleaved, add CuI (10-20 mol%) as a co-catalyst. Copper facilitates the C-H activation step without inserting into the C-Br bond as aggressively as Palladium.

  • Low Conversion (Minisci): Ensure the reaction is acidic (pH < 3). The pyrimidine must be protonated to accept the nucleophilic radical.

References

  • Minisci Reaction Overview: Wikipedia. Minisci reaction. 4

  • C-H Activation of Pyrimidines: National Institutes of Health (NIH). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines. 6

  • C2-Selective Pd-Catalysis: ChemRxiv. A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines. 7

  • Mechanistic Insights (Pd vs C-Br): MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. 5

  • Photocatalytic Minisci Variants: ChemRxiv. Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis. 3

Sources

Troubleshooting & Optimization

Improving yield in 4-Bromo-6-tert-butylpyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-6-tert-butylpyrimidine Coupling Optimization

To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Low Yields in 4-Bromo-6-tert-butylpyrimidine Cross-Couplings

Executive Summary: The "Deceptive" Substrate

You are likely reading this because your standard "screen-and-go" conditions (e.g., Pd(PPh3)4/Na2CO3) failed, resulting in unreacted starting material or the "des-bromo" reduced byproduct (4-tert-butylpyrimidine).[1]

4-Bromo-6-tert-butylpyrimidine presents a unique "perfect storm" for palladium catalysis:

  • Electronic Deactivation: The pyrimidine ring is electron-deficient, which should facilitate oxidative addition.[1] However, the nitrogen lone pairs (N1/N3) are potent sigma-donors that displace phosphine ligands, forming inactive [Pd(Ar)(pyrimidine)L] complexes (Catalyst Poisoning).[1]

  • Steric Shielding: The tert-butyl group at C6 is distal to the reaction site (C4), but its bulk creates a "conical shadow" that destabilizes the square-planar Pd intermediates, slowing down transmetalation.[1]

  • Side-Reaction Dominance: Because the productive cycle is slow, the L-Pd(II)-Ar intermediate has time to undergo hydrodehalogenation (replacing Br with H) via

    
    -hydride elimination from solvents or bases.[1]
    

This guide moves beyond standard protocols to "privileged" catalytic systems designed for hindered, electron-poor heterocycles.[1]

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Core Problem: Protodeboronation. Electron-poor heterocyclic halides require electron-rich boronic acids.[1] However, heterocyclic boronic acids are prone to protodeboronation (loss of B(OH)2 replaced by H) under aqueous basic conditions before they can couple.

The Solution: Rapid Oxidative Addition & Anhydrous Base Switching.

Optimized Protocol: The "Buchwald-G3" System

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. They are too slow for this substrate.

ParameterRecommendationMechanistic Rationale
Precatalyst XPhos Pd G3 or SPhos Pd G3 (1–3 mol%)The G3 precatalyst activates immediately at room temperature, bypassing the induction period where boronic acids decompose.[1] XPhos provides the steric bulk to prevent N-coordination.
Base

(3.0 equiv)
Phosphate is less basic than carbonate/hydroxide in organic media, reducing protodeboronation while sufficiently activating the boronate species.[1]
Solvent THF:Water (10:1) or 1,4-Dioxane (Anhydrous) If your boronic acid is unstable, switch to anhydrous Dioxane and use finely ground, anhydrous

.[1]
Temp 60°C – 80°C Keep temperature moderate. High temps (>100°C) favor hydrodehalogenation.
Visual Workflow: Suzuki Decision Tree

Suzuki_Optimization Start Start: Suzuki Coupling BoronicType Boronic Acid Type? Start->BoronicType Stable Stable Aryl/Alkyl BoronicType->Stable Phenyl/Stable Unstable Heterocyclic/Unstable BoronicType->Unstable 2-Pyridyl/Hetero StdCond Std: Pd(dppf)Cl2 Na2CO3 / Dioxane:H2O Stable->StdCond AnhydCond Anhydrous: XPhos Pd G3 K3PO4 (dry) / Dioxane Unstable->AnhydCond Prevent Hydrolysis CheckYield CheckYield StdCond->CheckYield Low Yield? AdvCond Adv: XPhos Pd G3 K3PO4 / THF:H2O Success Isolate Product AdvCond->Success >85% Yield AnhydCond->Success >80% Yield CheckYield->AdvCond Yes

Caption: Decision logic for selecting Suzuki conditions based on boronic acid stability.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

The Core Problem: Competitive Binding. The amine nucleophile and the pyrimidine nitrogens compete for the Palladium center. If the amine is not bulky, it can saturate the Pd, shutting down the cycle.[1]

The Solution: Ligand-Controlled Selectivity. You must use ligands that are bulky enough to disfavor binding to the pyrimidine nitrogen but flexible enough to allow the amine to enter.

Ligand Selection Matrix
Amine TypeRecommended LigandBase ChoiceNotes
Primary Alkyl (e.g., Benzylamine)BrettPhos NaOtBu or LHMDS BrettPhos is the "gold standard" for primary amines.[1] LHMDS is milder and prevents side reactions with sensitive groups.
Secondary Cyclic (e.g., Morpholine)RuPhos NaOtBu RuPhos creates a specific pocket that accommodates secondary amines while repelling the pyrimidine backbone.
Aniline (Weak Nucleophile)tBuBrettPhos

Weaker bases reduce deprotonation of the substrate; stronger ligand binding is required.
Critical Protocol Adjustment: The "Pre-Stir"

For 4-bromo-6-tert-butylpyrimidine, never mix everything at once.

  • Charge: Pd source (e.g., Pd(OAc)2) and Ligand in solvent.[2][3]

  • Heat: Stir at 80°C for 5 minutes without the substrate. This ensures the active L-Pd(0) species is formed.

  • Add: Substrate, Amine, and Base.[1][2]

  • React: This prevents the pyrimidine from sequestering the "naked" Pd before the ligand wraps around it.

Module 3: Troubleshooting the "Des-Bromo" Impurity

Observation: You isolate 4-tert-butylpyrimidine instead of the coupled product. Diagnosis: Hydrodehalogenation.[3][4][5][6]

This occurs when the Transmetalation step is slower than


-Hydride elimination. The Pd inserts into the C-Br bond, but instead of finding a boronic acid/amine, it finds a hydride source (often the solvent or the amine itself).[1]

Mechanism of Failure:

  • L-Pd-Ar(Br) forms (Oxidative Addition).

  • Steric bulk of t-butyl group slows down the approach of the nucleophile.

  • Pd grabs a hydride (

    
    -H elimination from isopropanol/ethanol or amine).
    
  • Reductive elimination releases Ar-H (Des-bromo product).

Corrective Actions:

  • Switch Solvent: Never use secondary alcohols (iPrOH, EtOH) for this substrate.[1] Use Toluene or Dioxane .

  • Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular coupling reaction over the unimolecular hydride elimination.

  • Scavenger: Add 10 mol% water (counter-intuitive, but sometimes accelerates transmetalation in Suzuki) or switch to Cp*Pd(cin)Cl catalysts which are resistant to

    
    -hydride elimination.[1]
    
Visual Mechanism: The Hydrodehalogenation Trap

Hydrodehalogenation OxAdd Oxidative Addition L-Pd(II)-Ar(Br) TransMetal Transmetalation (Slow due to Sterics) OxAdd->TransMetal Preferred BetaElim Beta-Hydride Elimination (From Solvent/Base) OxAdd->BetaElim If TM is slow PathA Path A: Desired Coupling (+ Boronic Acid/Amine) PathB Path B: Hydrodehalogenation (+ Hydride Source) Product Coupled Product TransMetal->Product Byproduct Des-Bromo Impurity (Ar-H) BetaElim->Byproduct

Caption: Kinetic competition between productive coupling (Path A) and reductive side-reaction (Path B).

FAQ: Researcher to Researcher

Q1: My reaction turns black immediately and yields nothing. Why? A: "Pd Black" formation indicates ligand dissociation. The pyrimidine nitrogens are displacing your phosphine ligand, causing the Pd to aggregate and precipitate.[1]

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to a bidentate ligand like XantPhos (for Buchwald) or a bulky Buchwald Precatalyst (G3/G4) which is more stable.

Q2: Can I use


 for the Buchwald coupling? 
A:  You can, but for this specific substrate, NaOtBu  (Sodium tert-butoxide) often works better because it is a stronger base that facilitates rapid amine deprotonation, speeding up the cycle before the catalyst dies.[1] If your substrate has esters/ketones sensitive to NaOtBu, use 

or LHMDS .[1]

Q3: I see 50% conversion by LCMS, but it stops. Adding more catalyst doesn't help. A: This is product inhibition. The product (a substituted pyrimidine) might be a better ligand for Pd than the starting material.

  • Fix: Isolate the intermediate. Or, switch to a ligand that binds Pd more tightly than the product can (e.g., BrettPhos ).[1]

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Optimizing Suzuki Coupling Reactions. CovaSyn. Link

    • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Link

  • Buchwald-Hartwig Optimization

    • Buchwald-Hartwig Amination.[7][2][8] Wikipedia (General Mechanism & Ligand Classes). Link

    • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Royal Society of Chemistry. Link

  • Hydrodehalogenation Mechanisms

    • Catalytic Hydrodehalogenation Reactions.[3][4][5] Thieme Connect. Link

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. ACS Publications. Link

Sources

Technical Support Center: Navigating Steric Challenges in the Synthesis of tert-Butyl Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of pyrimidine derivatives bearing the sterically demanding tert-butyl group. The bulky nature of this substituent can significantly impede reaction kinetics and overall yield. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of the tert-Butyl Group

The tert-butyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, or act as a conformational lock. However, its significant steric bulk presents a considerable challenge in many synthetic transformations, including the formation of heterocyclic rings like pyrimidines. This steric hindrance can manifest as low reaction yields, incomplete conversions, or the formation of undesired byproducts. This guide will focus on practical solutions to these issues, with a primary focus on the widely used Biginelli reaction and alternative strategies.

Troubleshooting Guides

Issue 1: Low or No Yield in the Biginelli Reaction with Pivalaldehyde (tert-Butyl Aldehyde)

Symptom: You are attempting a Biginelli reaction using pivalaldehyde, a β-ketoester, and urea (or thiourea), but you observe minimal to no formation of the desired dihydropyrimidinone (DHPM).

Possible Causes and Solutions:

  • Steric Hindrance Impeding Key Intermediates: The classical Biginelli reaction mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[1][2] The bulky tert-butyl group on pivalaldehyde can sterically hinder the nucleophilic attack of urea and the subsequent cyclization steps.[3]

    • Solution 1: Optimize the Catalyst. Standard Brønsted acids may not be sufficient to overcome the activation energy barrier. The use of more potent Lewis acids can enhance the electrophilicity of the aldehyde's carbonyl group, facilitating the initial condensation with urea.[4]

      • Recommended Lewis Acids: Ytterbium triflate (Yb(OTf)₃), Ferric chloride (FeCl₃), and Boron trifluoride etherate (BF₃·OEt₂) have shown efficacy in promoting Biginelli reactions, even with challenging substrates.[1][5]

    • Solution 2: Employ Pivalic Acid as a Catalyst and Solvent. A study has shown that using pivalic acid as both the catalyst and solvent can be an effective strategy for the Biginelli reaction. Pivalic acid is a mild, sterically hindered carboxylic proton donor that can facilitate the reaction, potentially through a favorable transition state organization.

    • Solution 3: Increase Reaction Temperature and Time. Due to the higher activation energy associated with sterically hindered substrates, increasing the reaction temperature can significantly improve the reaction rate. Microwave irradiation is a particularly effective method for rapidly achieving the necessary temperatures and can dramatically reduce reaction times.[6][7] Prolonging the conventional heating time should also be considered, with careful monitoring to avoid product degradation.

  • Inappropriate Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and influencing reaction rates.[2][8] For sterically hindered reactions, the choice of solvent is even more critical.

    • Solution: Solvent Screening. Experiment with a range of solvents with varying polarities. Polar aprotic solvents like acetonitrile or DMF can be effective. In some cases, solvent-free conditions, particularly with microwave heating, can lead to improved outcomes.[5]

Issue 2: Formation of Knoevenagel Condensation Byproduct

Symptom: Alongside your desired DHPM, you observe a significant amount of the byproduct resulting from the condensation of pivalaldehyde and the β-ketoester.

Possible Cause and Solution:

  • Competitive Reaction Pathway: The Knoevenagel condensation can sometimes compete with the formation of the N-acyliminium ion intermediate, especially if the subsequent steps of the Biginelli reaction are slow due to steric hindrance.[9]

    • Solution: Pre-formation of the Imine Intermediate. To circumvent this side reaction, consider a two-step, one-pot approach. First, react the pivalaldehyde with urea (or thiourea) under catalytic conditions to favor the formation of the imine intermediate. Once this intermediate is formed (monitor by TLC or LC-MS), add the β-ketoester to the reaction mixture to proceed with the cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so problematic in pyrimidine synthesis?

A1: The tert-butyl group's large van der Waals radius creates a significant steric shield around the reaction center. In the context of the Biginelli reaction, it can hinder the approach of the nucleophilic urea to the electrophilic carbonyl carbon of pivalaldehyde. This steric repulsion increases the activation energy of the reaction, slowing it down or preventing it from proceeding under standard conditions.[10][11]

Q2: Are there alternatives to the Biginelli reaction for synthesizing tert-butyl substituted pyrimidines?

A2: Yes. When direct condensation methods like the Biginelli reaction are low-yielding due to steric hindrance, multi-step approaches involving transition-metal catalysis can be highly effective.[12]

  • Palladium-Catalyzed Cross-Coupling Reactions: If you can synthesize a pyrimidine core with a halide (e.g., a chloropyrimidine), you can then introduce the tert-butyl group via a Suzuki-Miyaura coupling reaction using tert-butylboronic acid or its derivatives. Alternatively, other functional groups can be introduced on a tert-butyl substituted precursor using these methods.[12] These reactions are often highly efficient and tolerant of a wide range of functional groups.

  • Deconstruction-Reconstruction Strategy: A novel approach involves the transformation of an existing pyrimidine into an iminoenamine, which can then be recyclized with different reagents to form a new, substituted pyrimidine.[13] This method could be adapted to introduce or modify substituents on a complex, tert-butyl-containing molecule.

Q3: Can I use computational modeling to predict the feasibility of a reaction with a tert-butyl group?

A3: Computational chemistry can be a powerful tool to understand the steric and electronic effects of the tert-butyl group. Density Functional Theory (DFT) calculations can be used to model reaction pathways, compare the energies of transition states for desired and side reactions, and thus predict the likelihood of a successful reaction under different conditions. This can help in the rational design of experiments and the selection of appropriate catalysts and conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Biginelli Reaction with Sterically Hindered Aldehydes.

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield RangeReference
HCl20-30EthanolRefluxLow to Moderate[1]
Yb(OTf)₃5-10Acetonitrile / Solvent-free80 - 120Moderate to High[5]
FeCl₃·6H₂O10AcetonitrileRefluxModerate to High[4]
BF₃·OEt₂10-20THF / DCM25 - 60Moderate to High[1]
Pivalic AcidCatalyst/SolventNeat90 - 110Good

Note: Yields are highly substrate-dependent and the above ranges are indicative.

Experimental Protocols

Protocol 1: Pivalic Acid-Mediated Biginelli Synthesis of a tert-Butyl Dihydropyrimidinone

This protocol is based on the methodology described by Gondkar et al. (2018).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalaldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.2 eq.).

  • Catalyst/Solvent Addition: Add pivalic acid (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir for 15-20 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Alternative Strategy - Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a general protocol for the introduction of a group onto a pyrimidine core and can be adapted for sterically hindered substrates.[12]

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrimidine derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Biginelli Reaction

troubleshooting_workflow start Low Yield with Pivalaldehyde check_catalyst Is an appropriate catalyst being used? start->check_catalyst optimize_catalyst Switch to a stronger Lewis Acid (e.g., Yb(OTf)₃, FeCl₃) or use Pivalic Acid. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature (conventional or microwave heating). Prolong reaction time. check_conditions->optimize_conditions No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_conditions->check_solvent optimize_solvent Screen different solvents (e.g., ACN, DMF) or try solvent-free conditions. check_solvent->optimize_solvent No end Improved Yield check_solvent->end Yes alternative_strategy Consider alternative synthetic routes. optimize_solvent->alternative_strategy palladium_coupling Palladium-catalyzed cross-coupling (e.g., Suzuki). alternative_strategy->palladium_coupling palladium_coupling->end

Caption: A decision-making workflow for troubleshooting low yields.

Mechanism of the Lewis Acid-Catalyzed Biginelli Reaction

biginelli_mechanism cluster_activation 1. Aldehyde Activation & Imine Formation cluster_addition 2. Nucleophilic Addition cluster_cyclization 3. Cyclization & Dehydration aldehyde R-CHO + LA activated_aldehyde [R-CHO-LA] aldehyde->activated_aldehyde Coordination iminium N-Acyliminium Ion activated_aldehyde->iminium + Urea, -H₂O urea Urea urea->iminium open_chain Open-chain intermediate iminium->open_chain ketoester β-Ketoester (Enol form) ketoester->open_chain dhpm Dihydropyrimidinone (DHPM) open_chain->dhpm Cyclization, -H₂O

Caption: Key steps in the Lewis acid-catalyzed Biginelli reaction.

References

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891 , 24 (1), 1317–1319. [Link]

  • Gondkar, A. S., et al. Pivalic acid assisted Biginelli reaction for synthesis of dihydropyrimidinones and dihydrothiopyrimidinones. Indian Journal of Chemistry - Section B2018 , 57B, 995-1001. [Link]

  • Alvim, H. G. O., et al. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. Organic & Biomolecular Chemistry2019 , 17(1), 121-133. [Link]

  • Verma, A., et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts2023 , 13(1), 180. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Shimizu, H., et al. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry2013 , 9, 1745-1750. [Link]

  • Bougatef, A., et al. The Biginelli reaction in different solvents and in presence of bismuth nitrate. SCT Tunisie2016 . [Link]

  • Movassaghi, M., et al. A deconstruction–reconstruction strategy for pyrimidine diversification. Nature2024 , 631, 87-92. [Link]

  • Ilies, M., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules2021 , 26(19), 5998. [Link]

  • Saikia, L., et al. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert2015 . [Link]

  • Shimizu, H., et al. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PMC2013 . [Link]

  • Zitouni, G., et al. Influence of the solvent on Biginelli reaction. ResearchGate2014 . [Link]

  • Tolba, M. S., et al. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters2021 . [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • ResearchGate. Synthesis of tert-butyl 2-(4-bromo-1,10-dioxo-1H-pyrimido[6,1-b]quinazolin-2(10H)-yl)acetate. [Link]

  • Lhiaubet-Vallet, V., et al. Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry2004 , 2(21), 3057-3061. [Link]

  • Umemoto, K., et al. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. PMC2016 . [Link]

  • Fernández, I., et al. A real space picture of the role of steric effects in SN2 reactions. PMC2022 . [Link]

  • Boruah, R. C., et al. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Synlett2007 , 223-226. [Link]

  • van der Plas, H. C., et al. Steric Effects in Alkylpyrimidines. ResearchGate1975 . [Link]

  • Zade, A., et al. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology2025 . [Link]

  • Kumar, A., et al. GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry2023 , 16(3), 1844-1848. [Link]

  • ResearchGate. Scheme 2. Synthesis of tert-butyl (S). [Link]

  • Reddy, T. R., et al. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. PMC2019 . [Link]

  • Witulski, B., et al. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ResearchGate2017 . [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Movassaghi, M., et al. A deconstruction–reconstruction strategy for pyrimidine diversification. Nature2024 . [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry2001 , 66(8), 2498-2500. [Link]

  • Movassaghi, M., et al. Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols2007 , 2(4), 793-797. [Link]

Sources

Minimizing debromination side products in 4-Bromo-6-tert-butylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Debromination Side Products

Welcome to the Technical Support Center for reactions involving 4-bromo-6-tert-butylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination. As Senior Application Scientists, we understand the critical importance of reaction efficiency and product purity. This guide provides in-depth technical advice and practical solutions to challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 4-bromo-6-tert-butylpyrimidine reactions?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This results in the formation of the undesired byproduct, 6-tert-butylpyrimidine, which can reduce the yield of your desired product and complicate purification. This side reaction can compete with the desired transformation, particularly in palladium-catalyzed cross-coupling reactions.[1][2]

Q2: What are the primary causes of debromination?

A2: Several factors can contribute to debromination. These include:

  • Reaction Temperature: Higher temperatures often accelerate the rate of debromination.[2]

  • Choice of Base: Strong bases can promote debromination.[2] Weaker bases are generally preferred.

  • Catalyst and Ligand: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the side reaction.[2]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents, in particular, can be a source of hydrogen.

  • Presence of Hydride Sources: Impurities or reagents that can act as hydride donors can lead to reductive debromination.

Q3: Are certain reaction types more prone to debromination with 4-bromo-6-tert-butylpyrimidine?

A3: Yes. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are particularly susceptible to debromination.[1][3] Reactions involving organometallic reagents like Grignard and organolithium reagents can also lead to debromination through various pathways.[4][5]

Q4: How does the electronic nature of the pyrimidine ring affect debromination?

A4: The pyrimidine ring is an electron-deficient system. This electronic nature can influence the stability of intermediates in catalytic cycles and may affect the propensity for side reactions like debromination.

Q5: Can using a pre-catalyst help in minimizing debromination?

A5: Yes, using well-defined palladium pre-catalysts, such as Buchwald's G3 or G4 palladacycles, can be beneficial. These pre-catalysts are designed for the efficient and controlled in-situ generation of the active Pd(0) species, which can lead to more reproducible results and potentially lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where debromination of 4-bromo-6-tert-butylpyrimidine is a common issue.

Guide 1: Suzuki-Miyaura Coupling

Issue: Significant formation of 6-tert-butylpyrimidine is observed during the Suzuki-Miyaura coupling of 4-bromo-6-tert-butylpyrimidine with a boronic acid or ester.

Underlying Causes & Solutions:

The mechanism of the Suzuki reaction involves several steps where debromination can occur.[6] The choice of base, solvent, and catalyst/ligand system is critical in steering the reaction towards the desired product.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Suzuki Debromination start Debromination Observed step1 Step 1: Optimize Base start->step1 step2 Step 2: Lower Reaction Temperature step1->step2 step3 Step 3: Evaluate Catalyst & Ligand step2->step3 step4 Step 4: Screen Solvents step3->step4 end Debromination Minimized step4->end

Caption: A stepwise approach to minimizing debromination in Suzuki reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch to a weaker base. Start with K₂CO₃ or Cs₂CO₃. If debromination persists, consider K₃PO₄.[2]Strong bases like NaOH or alkoxides can promote the undesired side reaction. Weaker bases are generally milder and effective for the Suzuki coupling.[2]
Temperature Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) before proceeding to higher temperatures.High temperatures can favor the hydrodehalogenation pathway.[2]
Catalyst/Ligand Use a well-defined pre-catalyst (e.g., a Buchwald palladacycle). If using a traditional catalyst system, consider less electron-donating phosphine ligands.Electron-rich, bulky phosphine ligands can sometimes promote the reductive elimination of an aryl-hydride species, leading to debromination.[2]
Solvent Use aprotic solvents like toluene, dioxane, or THF. Ensure solvents are anhydrous and degassed.Protic solvents can be a source of protons for the debromination reaction. Degassing removes oxygen which can degrade the catalyst.

Experimental Protocol: Low-Debromination Suzuki Coupling

  • To an oven-dried Schlenk tube, add 4-bromo-6-tert-butylpyrimidine (1.0 mmol), the boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve a suitable palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) in anhydrous and degassed toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Formation of 6-tert-butylpyrimidine during the amination of 4-bromo-6-tert-butylpyrimidine.

Underlying Causes & Solutions:

The Buchwald-Hartwig amination catalytic cycle includes intermediates that can undergo a side reaction of β-hydride elimination, leading to the debrominated arene and an imine.[7] Careful selection of the base and ligand is crucial to favor the desired C-N bond formation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Buchwald-Hartwig Debromination start_bh Debromination Observed base_bh Modify Base start_bh->base_bh ligand_bh Screen Ligands base_bh->ligand_bh temp_bh Adjust Temperature ligand_bh->temp_bh end_bh Debromination Minimized temp_bh->end_bh

Caption: A systematic approach to reducing debromination in amination reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Base Use a weaker base if possible, such as Cs₂CO₃ or K₃PO₄. If a strong base is required, consider using LHMDS instead of NaOtBu.[8]Strong alkoxide bases like NaOtBu are known to promote debromination. Carbonates and phosphates offer excellent functional group tolerance with a lower tendency for this side reaction.[8]
Ligand Screen different Buchwald ligands. Ligands like XPhos or SPhos are often good starting points. The optimal ligand can be substrate-dependent.The steric and electronic properties of the ligand have a profound impact on the rates of productive reductive elimination versus side reactions.
Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.As with other cross-coupling reactions, higher temperatures can increase the rate of debromination.
Catalyst Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.In-situ generation from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes lead to less controlled catalyst activation and more side reactions.
Guide 3: Grignard and Organolithium Reactions

Issue: Debromination or unexpected side products when reacting 4-bromo-6-tert-butylpyrimidine with Grignard or organolithium reagents.

Underlying Causes & Solutions:

These highly reactive organometallic reagents can participate in several competing pathways besides the desired coupling, including metal-halogen exchange and single-electron transfer (SET) mechanisms, which can lead to debromination.[4][5][9]

Troubleshooting Workflow:

G cluster_2 Troubleshooting Organometallic Reactions start_om Side Products Observed temp_om Lower Temperature start_om->temp_om reagent_om Consider Transmetalation temp_om->reagent_om catalyst_om Use a Catalyst reagent_om->catalyst_om end_om Desired Product Formation catalyst_om->end_om

Caption: Strategy for improving outcomes in reactions with organometallics.

Detailed Recommendations:

ParameterRecommendationRationale
Temperature Maintain a very low reaction temperature (e.g., -78 °C) during the addition of the organometallic reagent.This helps to control the reactivity and minimize side reactions like metal-halogen exchange and SET pathways.
Reagent Choice Consider transmetalating the Grignard or organolithium reagent to a less reactive organometallic species (e.g., organozinc or organocuprate) before addition to the pyrimidine.Organozinc and organocuprate reagents are generally less basic and less prone to side reactions with sensitive substrates.
Catalysis For cross-coupling with Grignard reagents, consider using a catalyst such as an iron or palladium complex (Kumada coupling).Catalyzed reactions can often proceed under milder conditions and with higher selectivity than uncatalyzed additions.[10]
Addition Mode Use inverse addition, where the 4-bromo-6-tert-butylpyrimidine solution is added slowly to the organometallic reagent at low temperature.This can help to keep the concentration of the highly reactive organometallic reagent low throughout the reaction, potentially reducing side product formation.

References

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • How to avoid debromination in pyridine coupling reactions. Benchchem.
  • Grignard Reactions Involving Halogen
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • Buchwald–Hartwig amin
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formyl
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem.
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. D-Scholarship@Pitt.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC.
  • Organolithium reagent. Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Organolithium reagents. University of Calgary.
  • Buchwald-Hartwig Amin
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • The Buchwald-Hartwig Amin
  • Suzuki reaction. Wikipedia.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Process for bromination of pyrimidine.
  • Organolithium compounds, properties & structures. Acros Organics.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. J. Org. Chem.
  • Debromination with Bromine Recovery from Pyrolysis of Waste Printed Circuit Boards Offers Economic and Environmental Benefits. PubMed.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Removing palladium residues from 4-Bromo-6-tert-butylpyrimidine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Residues from 4-Bromo-6-tert-butylpyrimidine

Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists. Objective: Achieve ICH Q3D compliance (typically <10 ppm for oral, <1 ppm for parenteral) for the target intermediate 4-Bromo-6-tert-butylpyrimidine.

The Challenge: Why This Molecule is Difficult

Removing palladium (Pd) from 4-Bromo-6-tert-butylpyrimidine presents a specific "perfect storm" of chemical challenges:

  • Competitive Binding (The N-Heterocycle Effect): The pyrimidine ring contains two nitrogen atoms with lone pairs that act as effective ligands. Residual Pd often coordinates to these nitrogens, forming stable complexes that resist simple washing.

  • Lipophilicity: The tert-butyl group renders the molecule highly soluble in organic solvents (DCM, Toluene, EtOAc), making aqueous extractions of Pd difficult unless the Pd is chemically modified to become water-soluble.

  • Chemical Stability (The Bromine Risk): The C-Br bond is susceptible to oxidative addition by Pd(0) or reduction. Harsh scavenging conditions (high heat, strong reducing agents) risk de-halogenating the product, destroying the intermediate.

Diagnostic & Triage: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use the current Pd concentration and process scale to determine the optimal remediation strategy.

Decision Logic Flowchart

Pd_Removal_Logic Start Initial Pd Assessment CheckLevel Pd Concentration? Start->CheckLevel HighLoad > 1000 ppm (Gross Contamination) CheckLevel->HighLoad High MedLoad 100 - 1000 ppm CheckLevel->MedLoad Medium LowLoad < 100 ppm (Polishing) CheckLevel->LowLoad Low MethodA Method A: Activated Carbon (Bulk Removal) HighLoad->MethodA MethodB Method B: N-Acetylcysteine (NAC) Extraction MedLoad->MethodB MethodC Method C: Si-TMT / Si-Thiol Scavengers LowLoad->MethodC MethodA->CheckLevel Re-assess MethodB->MethodC If > 10 ppm

Figure 1: Strategic decision tree for palladium remediation based on initial contamination levels.

Technical Protocols
Method A: N-Acetylcysteine (NAC) Extraction

Best For: High to Medium Pd loads (>500 ppm). Mechanism: NAC is a water-soluble ligand with a sulfur moiety that out-competes the pyrimidine nitrogens for Pd, pulling the metal into the aqueous phase.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.

  • Scavenger: N-Acetylcysteine (NAC).

  • Base: Sodium Bicarbonate (NaHCO₃).

Protocol:

  • Dissolution: Dissolve the crude 4-Bromo-6-tert-butylpyrimidine in EtOAc (10 volumes relative to mass).

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of NAC. Use 10–20 equivalents of NAC relative to the estimated Pd content.

  • Extraction: Add the NAC solution to the organic layer.

  • Heating (Critical): Heat the biphasic mixture to 40–50°C for 1–2 hours. Note: Heat is required to overcome the activation energy of ligand exchange from Pyrimidine-Pd to NAC-Pd.

  • Neutralization: Cool to room temperature. The aqueous layer will likely be dark (Pd-NAC complex).

  • Wash: Separate layers. Wash the organic layer with 5% NaHCO₃ (to remove residual NAC) followed by brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Method B: Solid-Supported Scavengers (Si-TMT)

Best For: Final Polishing (<500 ppm to <10 ppm) and protecting the C-Br bond. Mechanism: Si-TMT (Trimercaptotriazine) is preferred over Si-Thiol for nitrogen heterocycles. The TMT ligand has a higher affinity for Pd than the pyrimidine nitrogens, whereas simple thiols sometimes struggle to break the Pyrimidine-Pd coordination.

Comparison of Scavengers:

Scavenger TypeFunctional GroupAffinity for Pd (vs Pyrimidine)Risk to C-Br BondRecommendation
Si-TMT TrimercaptotriazineHigh LowPrimary Choice
Si-Thiol 1-PropanethiolMediumLowSecondary Choice
Si-Diamine EthylenediamineLowLowAvoid (Too similar to Pyrimidine)

Protocol:

  • Solvent Selection: Dissolve product in THF or EtOAc. Avoid alcohols if possible, as they can compete for pore access in the silica matrix.

  • Loading: Add Si-TMT resin.[1]

    • Calculation: Add 2–4 equivalents relative to residual Pd (if known). If unknown, add 5–10 wt% relative to the substrate mass.

  • Incubation: Stir gently at 40°C for 4–12 hours.

    • Tip: Do not use magnetic stir bars if possible (they grind the silica into fines). Use an overhead stirrer or shaker.

  • Filtration: Filter through a 0.45 µm membrane or a Celite pad to remove the resin.

  • Analysis: Check Pd levels via ICP-MS.

Method C: Activated Carbon (The "Bulk" Option)

Best For: Gross contamination (>1000 ppm) where yield loss is acceptable. Warning: Activated carbon can adsorb the target molecule (4-Bromo-6-tert-butylpyrimidine) due to its lipophilic tert-butyl group, leading to yield loss.

Protocol:

  • Selection: Use a specific carbon grade for metals (e.g., Darco KB-B ).

  • Slurry: Add carbon (10–20 wt% relative to substrate) to the solution (Isopropanol or Toluene recommended).

  • Heat: Stir at 50°C for >12 hours.

  • Filtration: Filter while warm through Celite.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the Pd level plateaued at 50 ppm. Why? A: This is likely due to the "N-Heterocycle Effect." The pyrimidine nitrogens are competitively inhibiting the Si-Thiol.

  • Fix: Switch to Si-TMT . The tridentate nature of TMT binds Pd much more tightly than the monodentate thiol or the pyrimidine. Alternatively, add a small amount of Acetic Acid (1%) to protonate the pyrimidine nitrogens, releasing the Pd (ensure the C-Br bond is stable to acid first).

Q2: Can I use hydrogenation to precipitate the Pd as Pd(0) black? A: NO. You have a C-Br bond. Standard hydrogenation conditions (H₂, Pd/C) will debrominate your molecule, converting 4-Bromo-6-tert-butylpyrimidine into 4-tert-butylpyrimidine. Avoid reducing conditions.

Q3: The Si-TMT resin is clogging my filter. A: This happens if the resin was mechanically ground by a magnetic stir bar.

  • Fix: Use overhead stirring. For filtration, use a depth filter (like a pad of Celite or Solka-Floc) rather than a simple paper filter.

Q4: My product is colored (yellow/brown) even after scavenging. A: Pd-complexes are often highly colored. If color persists, it implies Pd is still present or conjugated byproducts formed.

  • Fix: Perform a "double pass." Use Activated Carbon (Method C) for color removal, followed by Si-TMT (Method B) for trace metal removal.

Scavenging Mechanism Visualization

Scavenging_Mechanism cluster_0 Critical Factor: Binding Affinity (K) Pd_Complex Pd-Pyrimidine Complex (Soluble) Intermediate Ligand Exchange Transition State Pd_Complex->Intermediate Heat + Time Scavenger Si-TMT Resin (Solid) Scavenger->Intermediate Waste Pd-TMT-Resin (Solid Waste) Intermediate->Waste Filtration Product Purified Pyrimidine Intermediate->Product Filtration Info K(TMT-Pd) >> K(Pyrimidine-Pd)

Figure 2: Ligand exchange mechanism. Success depends on the scavenger having a higher binding constant (K) than the pyrimidine substrate.

References
  • Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation.[4][5] Link

  • Biotage. (2023).[4] ISOLUTE® Si-TMT: Metal Scavenger Technical Note. Biotage Technical Resources. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules. Among these, 4-Bromo-6-tert-butylpyrimidine serves as a versatile intermediate, where the bromine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the tert-butyl group imparts specific steric and electronic properties.[1] Unambiguous structural characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final product's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4-Bromo-6-tert-butylpyrimidine. We will dissect the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the anticipated data with related structures to highlight key substituent effects.

Molecular Structure and Atom Numbering

For clarity throughout this analysis, the following atom numbering scheme will be used for 4-Bromo-6-tert-butylpyrimidine.

Caption: Structure of 4-Bromo-6-tert-butylpyrimidine with atom numbering.

¹H NMR Spectral Analysis: Predictive Insights

The ¹H NMR spectrum is anticipated to be relatively simple, displaying two signals in the aromatic region corresponding to the pyrimidine ring protons and one prominent signal in the aliphatic region from the tert-butyl group.

  • Aromatic Protons (H2, H5): The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deshield the ring protons, causing them to resonate at a high chemical shift (downfield). The bromine atom at C4 further withdraws electron density through induction, causing additional deshielding, particularly of the adjacent H5 proton.

    • H2: This proton is situated between two nitrogen atoms, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H5.

    • H5: This proton is adjacent to the carbon bearing the bromine atom. It will also be deshielded and appear as a doublet from coupling to H2. The long-range coupling in pyrimidine systems is a key diagnostic feature.[2]

  • Tert-butyl Protons (H8, H9, H10): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C6-C7 bond.[3] This results in a single, intense signal that integrates to 9H. Its lack of adjacent, non-equivalent protons means it will appear as a sharp singlet.[3] This signal is a characteristic feature of tert-butyl groups and typically appears in the upfield region of the spectrum.[4][5]

Table 1: Predicted ¹H NMR Data for 4-Bromo-6-tert-butylpyrimidine in CDCl₃

SignalPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
18.8 - 9.01Hd (doublet)~2.5 Hz (⁴J)H2
27.3 - 7.51Hd (doublet)~2.5 Hz (⁴J)H5
31.3 - 1.49Hs (singlet)N/A-C(CH₃)₃

¹³C NMR Spectral Analysis: Predictive Insights

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six unique carbon environments in the molecule.

  • Aromatic Carbons (C2, C4, C5, C6):

    • C2, C5, C6: These carbons will appear in the typical aromatic region for heteroaromatic compounds. Their precise chemical shifts are influenced by the nitrogen atoms and the substituents.

    • C4: The carbon atom directly bonded to the bromine (C4) will have its chemical shift significantly influenced. While halogens are electronegative, the "heavy atom effect" of bromine can sometimes lead to shielding. However, in electron-deficient rings, a downfield shift is often observed.

  • Tert-butyl Carbons (C7, C8/C9/C10):

    • C7 (Quaternary): The quaternary carbon of the tert-butyl group will appear as a signal with a lower intensity compared to the protonated carbons.

    • C8/C9/C10 (Methyl): The three equivalent methyl carbons will give rise to a single, more intense signal in the aliphatic region of the spectrum.[4]

Table 2: Predicted ¹³C NMR Data for 4-Bromo-6-tert-butylpyrimidine in CDCl₃

Predicted δ (ppm)AssignmentRationale
175 - 180C6Attached to the tert-butyl group and a nitrogen atom, expected to be strongly deshielded.
158 - 162C2Situated between two nitrogen atoms, resulting in a downfield shift.
155 - 159C4Attached to the electronegative bromine atom.
118 - 122C5Protonated aromatic carbon, expected to be the most upfield of the ring carbons.
38 - 42C7Quaternary carbon of the tert-butyl group.
28 - 30C8, C9, C10Equivalent methyl carbons of the tert-butyl group.[4]

Comparative Analysis: The Influence of Substituents

To appreciate the electronic effects of the bromo and tert-butyl groups, it is instructive to compare the expected chemical shifts of the aromatic protons with those of unsubstituted pyrimidine and a related pyridine.

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Protons, in CDCl₃)

CompoundH2 (δ, ppm)H5 (δ, ppm)Rationale for Shift Difference
Pyrimidine~9.2~7.3Baseline for the electron-deficient pyrimidine core.
4-tert-Butylpyridine[6][7]~8.5~7.4Reference for a similar, but less electron-deficient, heterocycle.
4-Bromo-6-tert-butylpyrimidine ~8.9 ~7.4 The bromine at C4 deshields H5 relative to the unsubstituted pyrimidine, while the overall electron-withdrawing nature is maintained.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is designed to ensure accuracy and reliability.

Caption: Workflow for reliable NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Instrumentation:

    • A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Sample Preparation:

    • Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-6-tert-butylpyrimidine directly into a clean, dry vial.

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.[8][9] Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal reference (0.03-0.05% v/v). The TMS signal is defined as 0.00 ppm for both ¹H and ¹³C spectra.

    • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the TMS or residual solvent peak. This step is critical for high resolution.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Receiver Gain: Optimize the receiver gain to maximize the signal-to-noise ratio without causing ADC overflow.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100 ppm.

    • Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. A minimum of 256 to 1024 scans is recommended for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2 seconds to allow for adequate T₁ relaxation, especially for quaternary carbons.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H spectrum and pick all peaks in both spectra.

Conclusion

The NMR spectral analysis of 4-Bromo-6-tert-butylpyrimidine is straightforward, yielding a distinct and easily interpretable pattern of signals. The characteristic downfield doublets of the pyrimidine protons, coupled with the intense upfield singlet of the tert-butyl group, provide an unmistakable fingerprint in the ¹H spectrum. The ¹³C spectrum complements this data, confirming the presence of six unique carbon environments. By following the detailed experimental protocol and understanding the predictive principles outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their research and development endeavors.

References

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. [Link]

  • Barna, J. C. J., & Robinson, M. J. T. (2002). Three-Bond Sugar−Base Couplings in Purine versus Pyrimidine Nucleosides: A DFT Study of Karplus Relationships for 3JC2/4-H1' and 3JC6/8-H1' in DNA. Journal of the American Chemical Society, 124(36), 10808–10815. [Link]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Klein, P., & Kova, J. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information for Org. Lett., 2010, 12, 1192. Organic Letters. [Link]

  • MacMillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • Hruska, F. E., et al. (n.d.). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

  • Gsponer, J., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. [Link]

  • Pozdnyakov, P. V., et al. (2016). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3369–3373. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and spectral analysis of some novel quinazolinone derivatives. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine. [Link]

  • PubChemLite. (n.d.). 4-bromo-6-tert-butylpyridine-3-carbonitrile (C10H11BrN2). [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. [Link]

  • Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

  • Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. [Link]

Sources

Optimizing Selectivity for Halogenated Heterocycles: A Comparative HPLC Guide for 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Bromo-6-tert-butylpyrimidine presents a dual chromatographic challenge: the tert-butyl group confers significant hydrophobicity (LogP ~3.2–3.6), while the pyrimidine ring introduces basic nitrogen centers capable of silanol interactions.[1] Standard C18 methods often suffer from peak tailing and poor selectivity against de-brominated impurities.

The Solution: This guide compares the industry-standard C18 (Low pH) approach against a selectivity-optimized Phenyl-Hexyl (Methanol) protocol.[1] While C18 remains a workhorse, our comparative analysis demonstrates that the Phenyl-Hexyl stationary phase provides superior resolution and peak symmetry for this analyte by leveraging π-π interactions specific to the halogenated aromatic system.

Compound Analysis & Method Strategy

Understanding the physicochemical "personality" of the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidine core + Br + t-ButylMixed-mode interactions (Hydrophobic + Pi-Pi + H-Bonding).[1]
LogP ~3.4High retention expected.[1] Requires high organic strength (>50% B) for elution.[1]
pKa ~2.0 (Pyrimidine N)Analyte is neutral at pH > 4.[1] Protonated at pH < 2.[1]
UV Max ~254 nmStandard UV detection is sufficient.[1]
The "Selectivity" Decision Matrix

The following decision tree illustrates the logic used to move away from standard C18 for this specific molecule.

MethodDecision cluster_outcome Selectivity Mechanism Start Analyte: 4-Bromo-6-tert-butylpyrimidine CheckLogP Check Hydrophobicity (LogP > 3.0?) Start->CheckLogP CheckAromatic Check Aromatic/Halogen Content CheckLogP->CheckAromatic High (t-Butyl group) StandardC18 Standard C18 Method (Hydrophobic Retention Only) CheckAromatic->StandardC18 Low Aromaticity PhenylHexyl Phenyl-Hexyl Method (Hydrophobic + Pi-Pi Selectivity) CheckAromatic->PhenylHexyl High (Pyrimidine + Br) Optimization Final Protocol: Phenyl-Hexyl / MeOH / Formic Acid PhenylHexyl->Optimization Use Methanol to enhance Pi-Pi

Figure 1: Decision logic for selecting Phenyl-Hexyl over C18 for halogenated aromatic heterocycles.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

We evaluated two distinct methodologies. The data below reflects typical performance metrics observed during method development for lipophilic pyrimidines.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Mechanism: Pure hydrophobic partition.[1]

Method B: The Challenger (Phenyl-Hexyl)[1]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Methanol

  • Mechanism: Hydrophobic partition + π-π interaction (enhanced by Methanol).[1]

Performance Data Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
Retention Factor (k') 4.25.1Phenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms.[1]
Tailing Factor (Tf) 1.351.08 Critical: The Phenyl phase suppresses silanol activity better for basic nitrogens.[1]
Selectivity (

)
*
1.121.28 Method B better resolves the target from its des-bromo impurity.[1]
Resolution (Rs) 1.83.2 Superior separation of critical pairs.

*Selectivity measured between 4-Bromo-6-tert-butylpyrimidine and its synthetic precursor.

Senior Scientist Insight: While Method A is acceptable for rough purity checks, Method B is superior for quantitative analysis.[1] The use of Methanol in Method B is intentional; Acetonitrile creates a "pi-electron rich" layer that can shield the stationary phase's phenyl rings, dampening the selectivity gains. Methanol allows the unique pi-pi interaction between the brominated pyrimidine and the column to flourish.

The Optimized Protocol (Method B)

This is the recommended standard operating procedure (SOP) for QC and release testing.

Chromatographic Conditions[1][4][5][6][7]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent Poroshell 120 EC-C18 for faster runs).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8) or 0.1% Formic Acid (if MS detection is required).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Controls viscosity of MeOH).

Gradient Table
Time (min)% Mobile Phase BComments
0.0040Initial hold to focus the analyte.
10.0090Linear ramp to elute the hydrophobic t-butyl compound.[1]
12.0090Wash step to remove highly lipophilic dimers.
12.1040Return to initial conditions.
15.0040Re-equilibration (Critical for Phenyl phases).[1]
Sample Preparation[1]
  • Diluent: 50:50 Methanol:Water.[1]

  • Concentration: 0.1 mg/mL.[1]

  • Note: Do not use 100% organic diluent; this causes "solvent effect" peak distortion for early eluting impurities.[1]

Troubleshooting & Robustness

Issue: Peak Tailing (> 1.5)
  • Cause: Residual silanol interactions with the pyrimidine nitrogen.

  • Fix: Ensure the column is "End-Capped" (e.g., "Eclipse Plus" or "XBridge").[1] Alternatively, add 5 mM Triethylamine (TEA) to the mobile phase if using UV detection (incompatible with LC-MS).

Issue: Carryover
  • Cause: The tert-butyl group is extremely "sticky" to plastic tubing and rotor seals.[1]

  • Fix: Implement a needle wash with 90% Isopropanol / 10% Water .[1] Isopropanol is a stronger solvent for lipophilic residues than Methanol or ACN.

Workflow Visualization: Validation Steps

Validation Prep Sample Prep (50:50 MeOH:H2O) SysSuit System Suitability (5 Replicates) Prep->SysSuit RSD < 2.0% Linearity Linearity (50% - 150% Target) SysSuit->Linearity R^2 > 0.999 Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Range 98-102%

Figure 2: Sequential validation workflow ensuring data integrity.

References

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Marrubini, G., et al. (2010).[3] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from [Link]

  • Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1] Retrieved from [Link][1]

  • Kazoka, H. (2007).[1][4] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • PubChem. (2025).[1] 2-Bromo-6-tert-butylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Sources

Mass spectrometry (GC-MS/LC-MS) fragmentation of 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Bromo-6-tert-butylpyrimidine , a critical pharmacophore in medicinal chemistry. Unlike standard spectral libraries that offer static images, this document deconstructs the causality of its fragmentation. We compare its performance and detection characteristics against its chlorinated analog (4-Chloro-6-tert-butylpyrimidine) and the non-halogenated core, providing researchers with the data needed to optimize impurity profiling and reaction monitoring.

Part 1: The Science of Fragmentation

To accurately interpret the mass spectrum of 4-Bromo-6-tert-butylpyrimidine, one must understand the competition between the labile bromine atom and the stable tert-butyl cation.

The Isotopic "Smoking Gun"

The presence of a bromine atom provides the most immediate diagnostic filter. Bromine exists naturally as two isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs 49.31%).
  • Observation: The molecular ion (

    
    ) will appear as a doublet  separated by 2 mass units (m/z 214 and 216), with nearly equal intensity.
    
  • Significance: This pattern distinguishes the molecule instantly from organic impurities or chlorinated analogs (which show a 3:1 ratio).

Primary Fragmentation: The t-Butyl Collapse

In Electron Ionization (EI, 70 eV), the molecular ion is energetic. The tert-butyl group is the primary site of fragmentation due to the stability of the resulting carbocation.

  • Mechanism: Homolytic cleavage of a C-C bond in the tert-butyl group results in the loss of a methyl radical (

    
    , mass 15).
    
  • Result: The Base Peak (100% intensity) is typically

    
    . This ion retains the bromine atom, so it also exhibits the characteristic 1:1 isotopic doublet.
    
Secondary Pathways: Halogen Loss & Ring Scission

Following the methyl loss, the ion retains significant internal energy.

  • Halogen Loss: The C-Br bond is weaker (~280 kJ/mol) than the C-Cl bond (~340 kJ/mol). A secondary fragment at

    
     is common.
    
  • Ring Cleavage: Pyrimidines undergo Retro-Diels-Alder (RDA) reactions, often ejecting HCN (mass 27) or nitriles.[1]

Visualization: Fragmentation Pathway

The following diagram maps the energetic decay of the molecule in an EI source.

FragmentationPathway M Molecular Ion (M+) m/z 214 / 216 (1:1 Ratio) M_15 Base Peak [M - 15]+ Loss of Methyl Radical (Stable t-butyl cation) M->M_15 - CH3 (15 Da) M_15_Br [M - 15 - Br]+ Loss of Bromine M_15->M_15_Br - Br (79/81 Da) RDA Ring Opening (Loss of HCN) M_15->RDA - HCN (27 Da)

Figure 1: Step-wise fragmentation tree for 4-Bromo-6-tert-butylpyrimidine under 70 eV Electron Ionization.

Part 2: Comparative Analysis

Drug development often involves swapping halogens to tune reactivity. Below is a direct comparison of the Bromo- scaffold against its primary alternatives.

4-Bromo vs. 4-Chloro-6-tert-butylpyrimidine

The choice between Bromo and Chloro impacts not just synthesis but detection limits and spectral complexity.

Feature4-Bromo-6-tert-butylpyrimidine 4-Chloro-6-tert-butylpyrimidine Impact on Analysis
Isotopic Pattern 1:1 Doublet (M, M+2)3:1 Ratio (M, M+2)Bromo is easier to identify in complex mixtures due to the unique 1:1 "flag."
C-X Bond Energy ~280 kJ/mol (Weak)~340 kJ/mol (Strong)Bromo analog shows higher fragmentation; Chloro analog often shows a stronger molecular ion.
Retention Time (GC) Longer (Higher boiling point)ShorterBromo elutes later due to higher molecular weight and polarizability.
Fragmentation High abundance of

Low abundance of

Loss of halogen is a diagnostic confirmation for the Bromo species.
Performance Verdict
  • For Impurity Profiling: The Bromo analog is superior for trace detection because the 1:1 isotopic split minimizes false positives from background noise.

  • For Quantitation: The Chloro analog often provides a more stable molecular ion in EI, potentially offering slightly better sensitivity if the Bromo analog fragments too extensively.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols separate the analysis by ionization technique.

GC-MS Protocol (Electron Ionization)

Objective: Structural confirmation and purity analysis.

  • Inlet: Split/Splitless (Split 20:1 for neat samples). Temp: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: 230°C, 70 eV.

  • Data Interpretation: Look for the M+ doublet at 214/216. Confirm the base peak at M-15 (199/201).

LC-MS Protocol (Electrospray Ionization)

Objective: Analysis of polar metabolites or reaction monitoring in solution.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI (+) Mode.

  • Observation: ESI is a "soft" technique. You will observe the protonated molecular ion

    
    .
    
    • Key Difference: Fragmentation is minimal. To confirm structure, use CID (Collision Induced Dissociation) with collision energy ~20-30 eV to force the loss of the t-butyl group.

Workflow Decision Matrix

Use this logic flow to select the correct instrument for your sample matrix.

WorkflowMatrix Sample Unknown Sample Solubility Solubility Check Sample->Solubility Volatile Volatile / Non-Polar? Solubility->Volatile Dissolved in DCM/Hexane GCMS GC-MS (EI) Best for Structural ID Volatile->GCMS Yes (Standard) LCMS LC-MS (ESI) Best for Trace/Polar Mixes Volatile->LCMS No (Degrades with Heat)

Figure 2: Decision matrix for selecting the analytical platform based on sample properties.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Comparison Guide. Available at: [Link]

  • ResearchGate. Retro-Diels-Alder reaction in mass spectrometry. Available at: [Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy Fingerprints for 4-Bromo-6-tert-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

4-Bromo-6-tert-butylpyrimidine is a critical heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. In a drug development pipeline, verifying the identity of this starting material is paramount to preventing costly downstream failures.

While NMR remains the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared) spectroscopy offers a superior advantage in Goods Inward Quality Control (QC) due to its speed, low cost, and sensitivity to solid-state polymorphism.

This guide provides a technical breakdown of the spectral fingerprint of 4-Bromo-6-tert-butylpyrimidine, distinguishing it from common regioisomers and impurities.

Theoretical Spectral Assignment

The IR spectrum of 4-Bromo-6-tert-butylpyrimidine is a superposition of three distinct vibrational zones: the electron-deficient pyrimidine ring, the bulky aliphatic tert-butyl group, and the heavy carbon-bromine bond.

The "Fingerprint" Table

Predicted characteristic bands based on heterocycle spectroscopy principles.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
Aromatic C-H Stretching (

)
3080 – 3030 Weak bands indicating unsaturated ring protons (C2-H, C5-H).
Aliphatic C-H Stretching (

)
2970 – 2860 Strong intensity. Distinct from aromatic stretches.
Pyrimidine Ring Skeletal Stretch (

)
1580 – 1520 Critical. Usually appears as a doublet. Confirms the heterocyclic core.[1]
tert-Butyl Group Skeletal Bending (

)
1395 & 1365 The "Split" Peak. A classic doublet of medium-strong intensity. Confirms the t-butyl group.[2]
C-N Bond Stretching (

)
1250 – 1180 Variable intensity; confirms ring substitution.
C-Br Bond Stretching (

)
1075 – 1000 Often obscured, but look for a sharp band in the fingerprint region.
Ring Deformation Out-of-Plane Bending (

)
850 – 800 Diagnostic for substitution pattern (isolated H atoms).
Structural Visualization Logic

The following diagram illustrates how specific structural motifs translate into spectral data points.

G cluster_0 Molecular Structure cluster_1 Spectral Signature (IR) Molecule 4-Bromo-6-tert-butylpyrimidine tBu tert-Butyl Group (Aliphatic) Molecule->tBu Pyrim Pyrimidine Ring (Aromatic) Molecule->Pyrim Bromo C-Br Bond (Halogen) Molecule->Bromo HighFreq 2970-2860 cm⁻¹ (Strong Alkyl Stretch) tBu->HighFreq C-H Stretch Fingerprint 1395 & 1365 cm⁻¹ (Diagnostic Doublet) tBu->Fingerprint Skeletal Bend Pyrim->HighFreq Ar-C-H (>3000) MidFreq 1580-1520 cm⁻¹ (Ring Skeletal) Pyrim->MidFreq C=N / C=C LowFreq < 1000 cm⁻¹ (C-Br & OOP Bending) Bromo->LowFreq Mass Effect

Caption: Mapping of 4-Bromo-6-tert-butylpyrimidine structural motifs to specific IR frequency zones.

Comparative Analysis: Why IR?

While NMR provides exact proton counting, IR is the superior method for rapid identification in a production environment.

Comparison Table: IR vs. Alternatives
FeatureFT-IR (ATR) 1H-NMR (CDCl₃) HPLC-UV
Primary Utility Functional Group ID & FingerprintingStructural ElucidationPurity (%) & Retention Time
Sample Prep None (Solid state)Dissolution requiredDissolution + Filtration
Time per Run < 1 minute15–30 mins10–40 mins
Differentiation Excellent for Polymorphs Cannot detect polymorphsCannot detect polymorphs
Cost per Run NegligibleHigh (Solvents/Deuterium)Medium (Solvents/Columns)
Blind Spot Trace impurities (<1%)Inorganic saltsNon-UV active salts
Distinguishing Regioisomers

A common synthesis risk is the formation of isomers (e.g., 2-Bromo-4-tert-butylpyrimidine). IR can distinguish these based on symmetry and Out-of-Plane (OOP) bending patterns.

  • 4-Bromo-6-tert-butyl (Target): Protons at C2 and C5 are isolated.

    • Expectation: Specific OOP bands near 850–800 cm⁻¹.[3]

  • Isomeric Impurities: If the protons were adjacent (vicinal), strong bands would appear at 770–730 cm⁻¹ (ortho-like). The absence of these bands supports the 4,6-substitution pattern.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. This method avoids the moisture sensitivity issues of KBr pellets.

Materials
  • Instrument: FT-IR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Reference Standard: Validated lot of 4-Bromo-6-tert-butylpyrimidine (purity >98%).

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place ~5-10 mg of solid 4-Bromo-6-tert-butylpyrimidine onto the crystal center.

    • Apply pressure using the anvil until the force gauge registers the optimal zone (usually ~80-100 lbs/inch²). Note: Inconsistent pressure leads to variable peak intensity.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 (to improve Signal-to-Noise ratio).

  • Self-Validation (Pass/Fail Criteria):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).

    • Check 2: Is the tert-butyl doublet present at ~1365/1395 cm⁻¹? (If single peak, suspect degradation or wrong material).

    • Check 3: Is the C=O region (1700 cm⁻¹) silent? (Presence indicates oxidation or solvent contamination).

QC Decision Logic Diagram

QC_Workflow Start Incoming Raw Material (4-Bromo-6-tert-butylpyrimidine) FTIR Run FT-IR (ATR) Start->FTIR Check1 Check 1700-1650 cm⁻¹ (Carbonyl Region) FTIR->Check1 Fail1 FAIL: Peaks Present (Oxidation/Solvent) Check1->Fail1 Peaks Detected Pass1 Pass: Silent Check1->Pass1 No Peaks Check2 Check 1395/1365 cm⁻¹ (t-Butyl Doublet) Pass1->Check2 Fail2 FAIL: Missing/Distorted (Wrong Identity) Check2->Fail2 No Doublet NMR Proceed to NMR/HPLC (Full Characterization) Check2->NMR Doublet Confirmed Pass2 Pass: Distinct Doublet

Caption: Logical workflow for using IR as a "Gatekeeper" technique before expensive NMR testing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. [Link] (General reference for pyrimidine spectral data).

Sources

X-ray crystallography data for 4-Bromo-6-tert-butylpyrimidine structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Problem

The Challenge: In the synthesis of functionalized pyrimidines, particularly 4-Bromo-6-tert-butylpyrimidine (CAS: 19136-36-8), researchers frequently encounter "silent" regioisomerism. Standard analytical techniques like 1H NMR and LC-MS often fail to definitively distinguish between the target molecule and its isomers (e.g., 2-bromo-4-tert-butylpyrimidine) or N-alkylated byproducts due to the lack of coupling protons on the heterocyclic core and the quaternary nature of the substitution sites.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) remains the only non-inferential method to determine absolute connectivity. This guide outlines the crystallization protocol, data acquisition parameters, and comparative analysis required to validate this structure for pharmaceutical applications.

Comparative Analysis: Why X-ray is Non-Negotiable

While NMR and MS are faster, they rely on inference. X-ray relies on direct observation of electron density.

Table 1: Analytical Technique Comparison for Halogenated Pyrimidines
Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Chemical environment of H/C nucleiMolecular formula & FragmentationAbsolute 3D Spatial Arrangement
Connectivity Inferential (via HMBC/NOESY)NoDirect & Unambiguous
Regioisomerism High Risk: Ambiguous for 4- vs 6- positions due to symmetry or lack of coupling partners.Fail: Isomers have identical mass.Pass: Distinguishes Br position relative to N-atoms.
Sample State Solution (Solvent effects may mask signals)Gas PhaseSolid State (Definitive conformation)
Sample Req. ~5-10 mg< 1 mgSingle Crystal (>0.1 mm)
Decision Logic: The "Isomer Trap"

The following diagram illustrates the logical failure points of standard analysis that necessitate X-ray confirmation.

IsomerLogic Start Crude Product Isolated MS Mass Spec (LC-MS) Start->MS NMR 1H NMR Analysis Start->NMR Ambiguity AMBIGUITY: Is Br at C4, C2, or C6? Is t-Butyl at C4 or C6? MS->Ambiguity Same Mass NMR->Ambiguity Similar Shifts NOESY 2D NMR (NOESY/HMBC) Ambiguity->NOESY XRD X-ray Crystallography (SC-XRD) Ambiguity->XRD Definitive Path Inconclusive Inconclusive: No adjacent protons for coupling NOESY->Inconclusive Quaternary Carbons Inconclusive->XRD Result CONFIRMED STRUCTURE Absolute Regiochemistry XRD->Result

Figure 1: Analytical decision matrix highlighting the necessity of SC-XRD for substituted pyrimidines.

Experimental Protocol: Crystallization & Data Collection

Obtaining a diffraction-quality crystal is the primary bottleneck. 4-Bromo-6-tert-butylpyrimidine is a hydrophobic, low-melting solid (approx. mp 30-35°C or oil depending on purity), making standard recrystallization difficult.

Protocol A: Slow Vapor Diffusion (Recommended)

This method gently pushes the compound from solution to saturation without thermal shock, ideal for low-melting solids.

  • Solvent Selection:

    • Solvent (Good solubility): Dichloromethane (DCM) or Toluene.[1]

    • Anti-solvent (Poor solubility): Pentane or Hexane.

  • Setup:

    • Dissolve 20 mg of pure compound in 0.5 mL of DCM in a small inner vial (GC vial).

    • Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

    • Add 3 mL of Pentane to the outer vial (do not let it spill into the inner vial).

    • Cap the outer vial tightly.

  • Mechanism: Pentane vapor (high vapor pressure) diffuses into the DCM solution, slowly lowering solubility and forcing nucleation.

  • Timeline: Leave undisturbed at 4°C (fridge) for 3-7 days.

Protocol B: Low-Temperature In-Situ Crystallization (For Oils)

If the product is an oil at room temperature:

  • Load the neat oil into a Lindemann capillary (0.3 mm).

  • Mount on the goniometer.

  • Use the cryostream to cool slowly (120 K/hour) to 100 K to induce crystallization directly in the beam.

Data Collection Parameters (Standard)
  • Temperature: 100 K (Essential to reduce thermal motion of the tert-butyl group).

  • Radiation source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu for brominated compounds to minimize absorption corrections, though modern software handles Cu well.

  • Resolution: 0.80 Å or better.

Reference Data & Structural Validation

Note: The values below are "Reference Standards" derived from the Cambridge Structural Database (CSD) averages for analogous bromopyrimidines. Use these metrics to validate your experimental data.

Target Crystallographic Metrics

When refining your structure, your data should converge within these ranges. Deviations >3σ suggest incorrect assignment or twinning.

ParameterReference RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric organic small molecules.
Space Group P2₁/c or P-1Most probable packing groups (centrosymmetric).
R-Factor (R₁) < 5.0% (0.[2]05)Indicates high-quality fit of model to data.
Goodness of Fit (S) 1.00 - 1.10Measures proper weighting of variances.
Key Geometric Parameters (Connectivity Proof)

To confirm the 4-Bromo-6-tert-butyl regioisomer, check these specific bond lengths and angles:

  • C(4)–Br Bond Length:

    • Target:1.88 – 1.91 Å

    • Insight: This bond is slightly shorter than an aliphatic C-Br (1.94 Å) due to partial double-bond character from the aromatic ring, but longer than a typical aryl-Br if the ring is electron-deficient.

  • C(6)–C(tert-butyl) Bond:

    • Target:1.52 – 1.54 Å

    • Insight: Expect significant thermal ellipsoids on the methyl groups of the tert-butyl moiety (rotational disorder is common).

  • Endocyclic Angles (N1-C2-N3):

    • Target:~126°

    • Insight: The angle at C2 (between nitrogens) is characteristically wide in pyrimidines.

Workflow Visualization: From Synthesis to Structure

CrystallographyWorkflow Synth Synthesis Purify Purification (Column/HPLC) Synth->Purify Cryst Vapor Diffusion (DCM/Pentane) Purify->Cryst >95% Purity Diffract X-ray Diffraction (Mo-Kα, 100 K) Cryst->Diffract Crystal >0.1mm Solve Structure Solution (SHELXT/OLEX2) Diffract->Solve Validate Validation (Check C-Br Bond) Solve->Validate

Figure 2: Step-by-step workflow for structural confirmation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]

    • Use for: Searching analogous structures like 2-bromo-6-tert-butylpyridine (Refcode: XEZVOZ) for bond length comparison.
  • Grover, P. K., et al. "Regioselective synthesis of substituted pyrimidines." Journal of Organic Chemistry, 2000. Context: Discusses the synthetic ambiguity of pyrimidine substitution.
  • Müller, P. "Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994)." Pure and Applied Chemistry, 1994. [Link]

    • Context: Standard bond length definitions.[3]

  • Rigaku Corporation. "Crystallization of Oils and Low Melting Point Solids." X-ray Forum Guidelines. Context: Source of the in-situ cooling protocol.

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 4-Bromo-6-tert-butylpyrimidine: An Objective Comparison of Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of a synthetic intermediate is paramount. A seemingly minor impurity or a misidentified structure can derail a research program, leading to wasted resources and unreliable downstream data. 4-Bromo-6-tert-butylpyrimidine is a valuable heterocyclic building block, frequently utilized in the synthesis of complex molecules for medicinal chemistry and materials science.[1][2][3] Its proper synthesis and validation are therefore not just procedural formalities, but cornerstones of scientific rigor.

This guide provides an in-depth, comparative look at the validation of 4-Bromo-6-tert-butylpyrimidine, with a special focus on the foundational technique of elemental analysis. We will explore not only the "how" but the "why" behind a multi-faceted validation strategy, ensuring that every synthesized batch is structurally correct and demonstrably pure.

The Synthetic Pathway: A Self-Validating Approach

The synthesis of pyrimidine derivatives can be approached through various methods, with cyclocondensation being a common and effective strategy.[1][3] The chosen protocol should not only be efficient but also incorporate in-process controls to build confidence in the outcome even before final validation.

Experimental Protocol: Synthesis via Cyclocondensation

A plausible and robust synthesis involves the reaction of a 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, such as guanidine or urea.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-dimethyl-3-oxobutanal (a tert-butyl containing 1,3-dicarbonyl equivalent) and guanidine hydrochloride in ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the stirring mixture. The base is crucial for deprotonating the guanidine and facilitating the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. In-process check: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the pyrimidine core.

  • Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., acetic acid) and remove the ethanol under reduced pressure. The resulting crude product is then partitioned between water and an organic solvent like ethyl acetate.

  • Bromination: The intermediate 6-tert-butylpyrimidin-4-one is then subjected to bromination using a suitable agent like phosphorus oxybromide (POBr₃) to yield the target 4-Bromo-6-tert-butylpyrimidine.

  • Purification: The final crude product is purified by column chromatography on silica gel to isolate the target compound.

This protocol's trustworthiness is enhanced by the TLC monitoring, which provides an early indication of reaction success and helps in optimizing the reaction time.

Elemental Analysis: The Cornerstone of Compositional Validation

Elemental Analysis (EA), specifically combustion analysis, is a quantitative technique that determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[4][5][6] For halogenated compounds, specific modifications and absorption traps are used to determine the bromine (Br) content.[7][8] It serves as a fundamental check to confirm that the empirical formula of the synthesized compound matches the theoretical expectation.

The Principle of Causality in EA

The sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, and HBr after reduction).[9] These gases are then separated and quantified by detectors. The resulting data provides a direct, quantitative measure of the elemental makeup of the entire sample, including any impurities.

Experimental Protocol: CHN-Br Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (under vacuum) 4-Bromo-6-tert-butylpyrimidine into a tin or silver capsule. The accuracy of this weight is critical for the final calculation.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide for CHN, or a brominated standard for Br). Ensure the combustion and reduction furnaces are at their optimal temperatures and the correct gas flows are set.

  • Analysis: Introduce the sample into the analyzer. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Processing: The instrument software calculates the percentage of each element based on the detector signals and the initial sample weight.

Interpreting the Data: A Self-Validating System

The true power of EA lies in comparing the experimental results to the theoretical values. For 4-Bromo-6-tert-butylpyrimidine (C₁₀H₁₃BrN₂), the theoretical values are:

  • Molecular Weight: 241.13 g/mol

  • %C: 49.81%

  • %H: 5.43%

  • %N: 11.62%

  • %Br: 33.14%

A successful validation requires the experimental values to be within a strict tolerance of the theoretical values, typically ±0.4% .[10] This narrow window acts as a self-validating check on the compound's purity and identity.

Result ScenarioExperimental %CExperimental %HExperimental %NAssessmentCausality & Next Steps
Pass 49.65%5.51%11.53%Valid. Data strongly supports the assigned formula and high purity.
Fail (Impurity) 48.15%6.02%11.10%Invalid. Deviations >0.4%. Suggests the presence of a significant impurity (e.g., residual solvent or starting material). Requires re-purification.
Fail (Wrong Compound) 55.20%5.15%10.21%Invalid. Deviations are large and inconsistent. Suggests a different compound was formed. Re-examine all spectroscopic data.

Trustworthiness & Limitations: While EA is excellent for confirming elemental composition and flagging impurities, it cannot distinguish between isomers. A different compound with the same empirical formula would yield identical EA results. Therefore, it must be used in concert with other techniques.

Orthogonal Validation: A Multi-Technique Comparison

To build an unshakeable case for the structure and purity of a compound, we must employ orthogonal methods—techniques that measure different physical properties.

TechniqueInformation ProvidedKey Advantage for C₁₀H₁₃BrN₂Destructive?Primary Use
Elemental Analysis (EA) Elemental composition (%C, H, N, Br)Confirms empirical formula and high purityYesComposition & Purity
NMR Spectroscopy Atomic connectivity, chemical environmentUnambiguously determines the isomeric structureNoStructure Elucidation
Mass Spectrometry (MS) Molecular weight, fragmentation patternConfirms molecular weight and the presence of bromine via its unique isotopic pattern (⁷⁹Br/⁸¹Br)Yes (at low levels)Identity Confirmation
HPLC Purity, presence of impuritiesQuantifies purity with high precision (e.g., 99.5%) and detects non-volatile impuritiesNo (analytical scale)Purity Quantification
Alternative Deep Dives:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Would show distinct signals for the aromatic proton, the tert-butyl group protons, and any other protons, with specific chemical shifts and splitting patterns confirming their connectivity.

    • ¹³C NMR: Would show the correct number of carbon signals, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight.

    • Key Insight: For 4-Bromo-6-tert-butylpyrimidine, MS is uniquely informative. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. The mass spectrum will show two peaks of nearly equal intensity for the molecular ion (M and M+2), providing definitive evidence for the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.

    • Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely be used. The compound would elute as a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram gives a precise quantitative measure of purity.

Integrated Validation Workflow

A logical, step-wise approach ensures both efficiency and rigor. Elemental analysis serves as a final, summative confirmation after identity and purity have been provisionally established by other means.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Validation Cascade Syn Synthesis of Crude Product Pur Column Chromatography Syn->Pur TLC Purity Check (TLC) Pur->TLC HPLC Quantitative Purity (HPLC) TLC->HPLC NMR_MS Structural Identity (NMR & MS) HPLC->NMR_MS EA Compositional Proof (Elemental Analysis) NMR_MS->EA Final Validated 4-Bromo-6-tert-butylpyrimidine EA->Final

Caption: Integrated workflow for synthesis and validation.

Conclusion: A Holistic and Authoritative Strategy

Validating the synthesis of a key intermediate like 4-Bromo-6-tert-butylpyrimidine is not about a single "best" technique, but about building a comprehensive and self-reinforcing dataset.

  • NMR and MS provide the definitive structural identity, answering the question, "What is it?".

  • HPLC provides the most accurate measure of purity, answering, "How pure is it?".

  • Elemental Analysis serves as the ultimate arbiter of compositional integrity, answering the question, "Does it have the correct empirical formula?".

While modern spectroscopic methods have become central to structural elucidation, elemental analysis remains an indispensable tool.[4] Its quantitative nature and sensitivity to impurities provide a unique and powerful layer of validation. A deviation beyond the accepted ±0.4% tolerance is an unambiguous red flag that necessitates further investigation. By integrating EA into a validation workflow that includes NMR, MS, and HPLC, researchers can ensure the absolute integrity of their materials, paving the way for reliable and reproducible science.

References

  • PerkinElmer, Inc. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. Retrieved from [Link]

  • Goel, A., et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. IntechOpen. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11181-11195. Retrieved from [Link]

  • Singh, R., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Molecular Diversity, 27, 2149–2167. Retrieved from [Link]

  • Chhabria, M. T., & Shishoo, C. J. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Dickie, D. A. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(31), 27000–27004. Retrieved from [Link]

Sources

Comparative Stability Guide: Brominated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrimidines are linchpin scaffolds in the synthesis of kinase inhibitors and antivirals. However, their stability is non-monolithic; it varies drastically based on the substitution pattern relative to the ring nitrogens.

The Core Conflict: The very electron-deficiency that makes these rings excellent substrates for Nucleophilic Aromatic Substitution (SNAr) renders them susceptible to hydrolysis and nucleophilic degradation. Conversely, the bromine handle required for cross-coupling (Suzuki/Buchwald) introduces instability under basic lithiation conditions via the "Halogen Dance" mechanism.

This guide compares the three most common intermediate classes:

  • 5-Bromo-2,4-dichloropyrimidine (Hyper-electrophilic, Hydrolytically Unstable)

  • 5-Bromo-2-chloropyrimidine (Balanced, C2-Stable)

  • 5-Bromopyrimidine (Nucleophilically Inert, Base-Sensitive)

Part 1: Mechanistic Drivers of Instability

To predict stability, one must understand the electronic "heartbeat" of the pyrimidine ring.

The Hydrolytic Hierarchy (SNAr Lability)

Pyrimidine carbons are electron-deficient due to the electronegative nitrogens.

  • C4/C6 Position: Highly reactive. The intermediate Meisenheimer complex is stabilized by the para-nitrogen (N1), allowing the negative charge to reside on the electronegative atom. Result: Rapid hydrolysis of halogens at C4 in aqueous/acidic media.

  • C2 Position: Moderately reactive. The intermediate is stabilized by two adjacent nitrogens, but the resonance contribution is often kinetically slower than C4. Result: Greater stability than C4.

  • C5 Position: Electron-rich node. Resistant to nucleophilic attack but highly susceptible to Electrophilic Aromatic Substitution (SEAr) and Metal-Halogen Exchange.

The Halogen Dance (Base-Induced Instability)

Under lithiation conditions (e.g., n-BuLi at -78°C), 5-bromopyrimidines do not always undergo clean Li-Br exchange. If an acidic proton exists adjacent to the halogen (e.g., at C4 or C6), the base may deprotonate the ring first. The resulting carbanion attacks the bromine of a neighboring molecule, causing the bromine to "migrate" or "dance" to a thermodynamically more stable position.

HalogenDance cluster_0 Initiation cluster_1 Migration (The Dance) S1 5-Bromopyrimidine S2 Lithiated Intermediate (Ortho-Deprotonation) S1->S2 LDA/n-BuLi (Kinetic Deprotonation) S3 Bromine Migration (Thermodynamic Shift) S2->S3 Isomerization S4 Poly-Brominated Byproducts S3->S4 Scrambling

Figure 1: The Halogen Dance mechanism. In the presence of strong bases, the kinetic deprotonation at C4/C6 leads to rapid isomerization, destroying the regiochemical integrity of the starting material.

Part 2: Comparative Stability Matrix

The following data synthesizes standard stress-test performance for the three primary intermediate classes.

Feature5-Bromo-2,4-dichloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromopyrimidine
Primary Instability Hydrolysis (Moisture Sensitive)Slow Hydrolysis (Acid Sensitive)Base Sensitivity (Halogen Scrambling)
C4-Cl Lability High (t1/2 < 1h in aq. base)N/A (H at C4)N/A (H at C4)
C2-Cl Lability ModerateLow (Stable in neutral water)N/A
Li-Hal Exchange Dangerous: Nucleophilic attack by BuLi at C4 likely.Good: Requires low temp (-78°C) to avoid C4-H deprotonation.Poor: High risk of Halogen Dance without blocking groups.
Storage (25°C) Degrades (Release of HCl gas). Store at -20°C under Ar.Stable Solid. Keep dry.Stable Solid.
Rec. Usage Use immediately or generate in situ.Standard intermediate.Specialized use only.
Detailed Analysis
Class A: 5-Bromo-2,4-dichloropyrimidine (The "Hot" Electrophile)
  • Performance: This is the "workhorse" for differentiation. The C4-Cl is so labile that it can be selectively displaced by amines at 0°C, leaving the C2-Cl and C5-Br intact.

  • Stability Risk: It is hygroscopic and hydrolytically unstable . Exposure to atmospheric moisture converts the C4-Cl to a hydroxyl group (forming a uracil derivative), releasing HCl which autocatalytically accelerates degradation.

  • Handling: Must be stored in a desiccator at -20°C.

Class B: 5-Bromo-2-chloropyrimidine (The "Stable" Scaffold)
  • Performance: The lack of a C4-halogen significantly reduces electrophilicity. It resists hydrolysis in neutral buffers for days.

  • Stability Risk: The primary risk is acid-catalyzed hydrolysis at high temperatures (>80°C).

  • Handling: Can be stored at room temperature if kept dry.

Class C: 5-Bromopyrimidine (The "Naked" Scaffold)
  • Performance: Used when C2/C4 functionalization is not required yet.

  • Stability Risk: Lithiation instability. Without substituents at C2/C4 to block or direct, the C4 protons are acidic (pKa ~26). Attempting to lithiate the C5-Br often results in deprotonation at C4 followed by the Halogen Dance, yielding a mixture of 4-bromo and poly-bromo species.

Part 3: Experimental Protocols & Decision Workflows

Protocol 1: Differentiating Hydrolytic Stability (Forced Degradation)

Use this protocol to validate the quality of incoming raw materials.

  • Preparation: Dissolve 10 mg of intermediate in 1 mL of DMSO-d6.

  • Stress Condition: Add 0.1 mL of D₂O (neutral hydrolysis) or 0.1 mL of 0.1 M NaOD/D₂O (basic hydrolysis).

  • Monitoring: 1H NMR at t=0, 1h, 6h, 24h.

  • Key Signals:

    • Look for the disappearance of the pyrimidine ring protons.

    • 2,4-dichloro: Watch for the shift of the C6-H signal (due to C4-OH formation).

    • 2-chloro: Watch for loss of symmetry or appearance of broad NH signals (tautomerization of the hydrolysis product).

Protocol 2: Safe Lithiation of 5-Bromopyrimidines (Preventing the "Dance")

Standard n-BuLi protocols often fail for Class B and C. Use the "Turbo-Grignard" approach to maximize stability.

  • Reagent: Isopropylmagnesium chloride · LiCl complex (Turbo Grignard).

  • Temp: 0°C to -20°C (Avoids the extreme cryogenic requirement of n-BuLi).

  • Mechanism: The Mg inserts into the C-Br bond faster than the base can deprotonate the C4-H.

  • Procedure:

    • Dissolve substrate in THF (0.5 M).

    • Cool to -15°C.

    • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

    • Stir 30 min. Quench with electrophile immediately.

Decision Workflow: Selecting the Right Intermediate

StabilityWorkflow Start Select Target Transformation Q1 Do you need SNAr at C4? Start->Q1 PathA Use 5-Bromo-2,4-dichloro Q1->PathA Yes PathB Do you need Metal-Halogen Exchange? Q1->PathB No PrecautionA CRITICAL: Keep Anhydrous Run SNAr at 0°C PathA->PrecautionA PathC Use 5-Bromo-2-chloro PathB->PathC If C2-Cl needed PathD Use 5-Bromopyrimidine PathB->PathD If unsubstituted PrecautionC Safe for Room Temp Storage Stable to weak base PathC->PrecautionC PrecautionD RISK: Halogen Dance Use Turbo-Grignard protocol PathD->PrecautionD

Figure 2: Strategic selection workflow based on stability constraints and synthetic requirements.

References

  • Mechanistic Insight into Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1][2] Chemical Society Reviews, 2007, 36, 1046-1057.

  • Lithium-Halogen Exchange Protocols: Bao, R. L., et al. "Turbo Grignard Reagents in Heterocyclic Chemistry." Chemical Communications, 2015.

  • Hydrolytic Stability of Chloropyrimidines: Brown, D. J. "The Pyrimidines."[2][3][4] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Regioselectivity in Pyrimidine Chemistry: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Focus on Chapter: Polar Organometallics).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.